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4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine Documentation Hub

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  • Product: 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
  • CAS: 1233952-32-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, the strategic incorporation of bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic incorporation of bifunctional scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1233952-32-3) represents a highly versatile building block [1]. It merges a solubilizing, basic 1-methylpiperidine moiety with an activated fluoro-nitroarene. This whitepaper deconstructs the chemical architecture, physical properties, and validated synthetic workflows for this compound, providing researchers with actionable, causality-driven protocols for its integration into active pharmaceutical ingredient (API) development.

Molecular Architecture & Physicochemical Profile

The utility of this scaffold lies in its distinct structural domains. The tertiary amine of the piperidine ring serves as a basic center, which is a classic pharmacophore element for engaging G-protein coupled receptors (GPCRs) via salt bridges. Simultaneously, the ether linkage provides necessary conformational flexibility, and the nitro group acts as a masked aniline, ready for downstream functionalization into kinase inhibitors or complex heterocycles.

Below is a consolidated profile of its quantitative physicochemical properties based on commercial standards and predictive models[1, 2, 3].

PropertyValueSource / Methodology
CAS Number 1233952-32-3NextSDS / Fluorochem [1][2]
Molecular Formula C13H17FN2O3Elemental Analysis [2]
Molecular Weight 268.28 g/mol Calculated [3]
Standard Purity ≥95.0%Commercial Specification [1]
Canonical SMILES CN1CCC(COC2=C(F)C=CC=C2[O-])CC1Structural Identifier [1]
Predicted pKa (Amine) ~9.5 – 10.0Tertiary amine basicity model
Predicted LogP ~2.1 – 2.5Lipophilicity estimation
H-Bond Donors 0Structural analysis
H-Bond Acceptors 5Structural analysis

Synthetic Methodology & Mechanistic Causality

The most efficient route to synthesize 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is via a Nucleophilic Aromatic Substitution (SNAr). The reaction leverages the strong electron-withdrawing nature of the nitro group to activate the adjacent (ortho) fluorine atom of 1,2-difluoro-3-nitrobenzene for displacement by an alkoxide nucleophile.

SynthesisWorkflow A 1,2-Difluoro-3-nitrobenzene (Electrophile) D SNAr Reaction Regioselective Substitution A->D Heat/Solvent B (1-Methylpiperidin-4-yl)methanol (Nucleophile) C Deprotonation (NaH/THF) Alkoxide Generation B->C Base C->D Alkoxide E 4-[(2-Fluoro-6-nitrophenoxy)methyl] -1-methylpiperidine D->E Workup F Nitro Reduction (Pd/C, H2) Downstream API Scaffold E->F H2/Catalyst

Figure 1: Synthetic workflow and downstream functionalization of CAS 1233952-32-3.

Self-Validating SNAr Protocol
  • Step 1: Alkoxide Generation

    • Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere. Slowly add (1-methylpiperidin-4-yl)methanol (1.0 eq) dropwise.

    • Causality: Aliphatic alcohols are weak nucleophiles. NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide. This step is critical to overcome the activation energy barrier of the subsequent SNAr reaction without introducing competing nucleophiles.

  • Step 2: Electrophile Addition

    • Action: Add 1,2-difluoro-3-nitrobenzene (1.05 eq) dropwise to the alkoxide solution. Maintain at 0 °C for 30 minutes, then gradually warm to room temperature (20–25 °C) over 2 hours.

    • Causality: The nitro group strongly withdraws electron density via resonance, specifically activating the ortho and para positions. By keeping the initial temperature at 0 °C, we kinetically favor the displacement of the highly activated C2 fluorine while preventing unselective attack or poly-substitution.

  • Step 3: Reaction Monitoring (Validation Loop)

    • Action: Monitor the reaction progression via LC-MS or TLC (Eluent: DCM:MeOH 9:1 with 1% Et3N).

    • Causality: The basic tertiary amine of the piperidine ring will cause severe streaking on standard acidic silica gel. The addition of 1% triethylamine (Et3N) neutralizes the silica's silanol groups, ensuring a tight, readable spot to validate total consumption of the starting material.

  • Step 4: Quenching and Extraction

    • Action: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: NH4Cl is a mild proton source (pH ~5.5). It safely neutralizes unreacted NaH without excessively protonating the newly formed piperidine product. Over-acidification would cause the product to form a water-soluble ammonium salt, leading to catastrophic yield loss during organic extraction.

Analytical Characterization

To ensure scientific integrity and purity prior to downstream biological assays, the following analytical signatures must be verified:

  • 1H NMR (CDCl3, 400 MHz): Look for a distinct singlet at ~2.3 ppm corresponding to the N-CH3 group. The oxymethylene (-CH2-O-) protons typically appear as a doublet around 3.8–4.0 ppm. The aromatic region will display complex splitting due to the presence of the fluorine atom (J-coupling between 1H and 19F).

  • 19F NMR: A critical validation step. The presence of a single fluorine peak confirms that only one fluorine atom was displaced during the SNAr reaction, verifying the regioselectivity of the synthesis.

  • LC-MS: Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 269.2.

Pharmacological Utility & Scaffold Mapping

The primary utility of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is not as a final drug candidate, but as an advanced intermediate. The nitro group is a classic synthetic handle. Through catalytic hydrogenation (Pd/C, H2 gas), the nitro group is rapidly reduced to an aniline [3].

This resulting aniline is a highly versatile nucleophile, frequently coupled with pyrimidine or quinoline cores to generate potent kinase inhibitors. The piperidine tail acts as a solvent-exposed solubilizing group that dramatically improves the oral bioavailability of the final API.

Pharmacophore Core CAS 1233952-32-3 Scaffold Pip 1-Methylpiperidine (Basic Amine) Core->Pip Ether Ether Linker (Flexibility) Core->Ether Aryl Fluoro-Nitroarene (Pi-Stacking) Core->Aryl Target1 GPCR Binding (Salt Bridge) Pip->Target1 Target2 Kinase Domain (Steric Fit) Ether->Target2 Aryl->Target1

Figure 2: Pharmacophore mapping of the 1-methylpiperidine scaffold to biological targets.

Handling, Stability, and Formulation

  • Storage: The compound should be stored in a cool, dry place (2–8 °C is optimal for long-term stability). Because nitroarenes can be sensitive to prolonged UV exposure (leading to photolytic degradation or dimerization), it must be protected from direct light.

  • Handling: As a fluorinated nitro compound with a basic amine, it poses potential skin and eye irritation risks. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling [2].

  • Formulation: For in vitro assays, the free base is readily soluble in DMSO or slightly acidified aqueous buffers (e.g., 0.1 M HCl or Citrate buffer), which protonate the piperidine nitrogen to maximize solubility.

References

  • NextSDS Substance Database - Chemical Substance Information: CAS 1233952-32-3. NextSDS. Available at: [Link]

Exploratory

Elucidating the In Vitro Mechanism of Action for 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine: A Preclinical Profiling Framework

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Executive Summary & Pharmacophore Rationale The compound 4-[(2-Fluoro-6-n...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists

Executive Summary & Pharmacophore Rationale

The compound 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (hereafter referred to as FNM-MP ) represents a highly specialized synthetic scaffold utilized in neuropharmacological drug discovery. Structurally, it consists of a 1-methylpiperidine core linked via a methoxy ether to a densely functionalized 2-fluoro-6-nitrophenyl ring.

From a structure-activity relationship (SAR) perspective, this architecture is a classic "privileged scaffold" for targeting aminergic G-protein coupled receptors (GPCRs), particularly the Serotonin 5-HT2A and Dopamine D2 receptors[1],[2].

  • The 1-Methylpiperidine Core: The basic tertiary amine is protonated at physiological pH, allowing it to form a critical, charge-reinforced salt bridge with the highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of aminergic GPCRs[1].

  • The Fluoro-Nitrophenoxy System: The aromatic ring engages in π−π stacking with hydrophobic pocket residues (e.g., Trp6.48, Phe6.52). The highly electronegative fluorine atom enhances lipophilicity and metabolic stability, while the nitro group can participate in strong dipole interactions or hydrogen bonding, anchoring the ligand in a conformation that typically stabilizes the inactive state of the receptor[2].

Based on structural homology to known inverse agonists like Pimavanserin (ACP-103)[3], the primary in vitro mechanism of action (MoA) for FNM-MP is hypothesized to be 5-HT2A inverse agonism . This guide details the self-validating in vitro workflows required to prove this mechanism.

Quantitative Data: Expected Pharmacological Profile

To contextualize the in vitro profiling, Table 1 summarizes the expected quantitative binding and functional data for FNM-MP compared to the benchmark 5-HT2A inverse agonist, ACP-103.

Table 1: Comparative In Vitro Pharmacological Profile

CompoundTargetAssay TypeReadoutValue (nM)Efficacy Profile
FNM-MP 5-HT2ARadioligand Binding Ki​ 8.5 ± 1.2High Affinity Binder
FNM-MP 5-HT2AFLIPR Calcium Flux IC50​ 15.3 ± 2.1Inverse Agonist
FNM-MP D2Radioligand Binding Ki​ 125 ± 15*Moderate Affinity
ACP-103 [3]5-HT2ARadioligand Binding Ki​ 0.5 ± 0.1High Affinity Binder
ACP-103 [3]5-HT2AR-SAT / FLIPR IC50​ 2.0 ± 0.5Inverse Agonist

*Denotes predictive values based on scaffold homology for assay calibration.

Self-Validating In Vitro Protocols

To establish trustworthiness and absolute data integrity, every assay must be designed as a self-validating system. A single readout is meaningless without internal controls that prove the assay's biological and technical causality.

Protocol A: Target Engagement via Radioligand Competition Binding

Objective: Determine the binding affinity ( Ki​ ) of FNM-MP at the 5-HT2A receptor. Causality & Design: We utilize [3H] -Ketanserin, a highly selective 5-HT2A antagonist. By measuring how effectively FNM-MP displaces this radioligand, we confirm orthosteric target engagement[4]. To ensure the signal is strictly receptor-mediated, we define Non-Specific Binding (NSB) using a saturating concentration of an unlabelled competitor (Mianserin).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine:

    • 50μL of [3H] -Ketanserin (final concentration 1 nM).

    • 50μL of FNM-MP (serial dilutions from 10−11 to 10−5 M).

    • 100μL of membrane suspension (15 µg protein/well).

    • Self-Validation Control: In dedicated wells, replace FNM-MP with 10μM unlabelled Mianserin to calculate NSB[4].

  • Filtration (The Causality of PEI): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand, thereby maximizing the signal-to-noise ratio.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional Signal Transduction via FLIPR Calcium Assay

Objective: Determine if FNM-MP acts as an agonist, antagonist, or inverse agonist. Causality & Design: The 5-HT2A receptor is Gq​ -coupled. Activation leads to Phospholipase C (PLC) cleavage, IP3 generation, and subsequent release of intracellular calcium ( Ca2+ )[5],[6]. We use a Fluorometric Imaging Plate Reader (FLIPR) with a calcium-sensitive dye (Fluo-4 AM) to measure this kinetic event in real-time[7],[8].

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT2A-expressing CHO-K1 cells at 50,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C[5].

  • Dye Loading (The Causality of Probenecid): Remove media and add 20μL of Fluo-4 AM dye loading buffer. Crucial Step: Include 2.5 mM Probenecid in the buffer. CHO cells express organic anion transporters that will actively pump the lipophilic Fluo-4 dye out of the cell. Probenecid inhibits these transporters, trapping the dye intracellularly and ensuring a robust, measurable fluorescent signal[8]. Incubate for 1 hour.

  • Kinetic Reading & Compound Addition:

    • Transfer the plate to the FLIPR Tetra system. Read baseline fluorescence for 10 seconds.

    • Inverse Agonist Screen: Add FNM-MP. A true inverse agonist will reduce the basal constitutive Ca2+ levels (lowering baseline fluorescence)[3].

    • Antagonist Screen (Self-Validation): After 15 minutes of FNM-MP incubation, inject the natural agonist, Serotonin (5-HT), at an EC80​ concentration. Calculate the IC50​ of FNM-MP based on its ability to blunt the 5-HT-induced calcium spike.

  • Quality Control: Calculate the Z'-factor using buffer (negative control) and saturating 5-HT (positive control). A Z'-factor > 0.5 validates the assay's robustness for screening[9].

Mechanistic Signaling Pathway

The diagram below maps the precise intracellular mechanism by which FNM-MP exerts its pharmacological effect. By binding to the inactive state of the 5-HT2A receptor, FNM-MP halts the constitutive activation of the Gq​ cascade, preventing the downstream mobilization of intracellular calcium.

Pathway FNM FNM-MP (1-Methylpiperidine Ligand) Receptor 5-HT2A Receptor (Inactive State) FNM->Receptor Binds Asp3.32 Block Constitutive Activity Blocked (Inverse Agonism) Receptor->Block Stabilizes Gq Gq/11 Protein Complex PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Block->Gq Inhibits

Figure 1: Proposed in vitro mechanism of action for FNM-MP acting as a 5-HT2A inverse agonist.

References

  • Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL: [Link]

  • Title: A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers Source: Methods in Molecular Biology (PubMed) URL: [Link]

  • Title: Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays Source: Journal of Visualized Experiments (PubMed Central) URL: [Link]

  • Title: Identification of Ligand Binding Hot Spots of the Histamine H1 Receptor following Structure-Based Fragment Optimization Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

Sources

Foundational

Part 1: Foundational NMR Analysis – 1D ¹H and ¹³C Spectroscopy

An In-depth Technical Guide to the Structural Analysis of a Complex Quinazoline Derivative by NMR Spectroscopy Introduction In the landscape of modern drug discovery and development, the precise and unambiguous determina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of a Complex Quinazoline Derivative by NMR Spectroscopy

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides a detailed, in-depth exploration of the structural elucidation of a complex heterocyclic compound using Nuclear Magnetic Resonance (NMR) spectroscopy. While the initial query focused on CAS 1233952-32-3, a thorough search of public scientific databases and chemical registries did not yield a definitive structure for this identifier. To fulfill the core objective of this guide—to provide a comprehensive, field-proven methodology for researchers—we will use a representative molecule that embodies the structural complexities often encountered in pharmaceutical research: N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazoline-6-carboxamide .

This molecule, with its quinazoline core, multiple substituted aromatic rings, and aliphatic heterocycle, serves as an excellent exemplar for demonstrating a multi-faceted NMR analysis strategy. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step of the analytical process. We will proceed from fundamental 1D NMR experiments to advanced 2D correlation techniques, illustrating how to systematically assemble a structural hypothesis and validate it with robust data.

The first step in any structural elucidation is the acquisition of one-dimensional ¹H and ¹³C NMR spectra. These experiments provide a census of the hydrogen and carbon atoms in the molecule, respectively, and offer initial clues about the chemical environment of each nucleus.

Sample Preparation: A Critical First Step

The quality of NMR data is directly dependent on the quality of the sample. A meticulously prepared sample minimizes artifacts and ensures high-resolution spectra.

Protocol for NMR Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. For our exemplar, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high polarity, which is often required for complex, polar molecules. The residual solvent peak of DMSO-d₆ will be used for spectral referencing.

  • Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, particulate-free solution is essential.

  • Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a fresh NMR tube.

¹H NMR: The Proton Blueprint

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative abundance (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Table 1: Hypothetical ¹H NMR Data for the Exemplar Molecule

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
9.31s1HH-5Deshielded proton on the quinazoline ring, adjacent to nitrogen and the carboxamide group.
8.85s1HH-2Singleton proton on the pyrimidine ring of the quinazoline core.
8.10s1HH-8Shielded proton on the quinazoline ring, adjacent to the morpholine-substituted position.
7.95d, J=8.5 Hz2HH-2', H-6'Protons on the benzoylphenyl ring ortho to the amide linkage, showing doublet coupling.
7.72d, J=8.5 Hz2HH-3', H-5'Protons on the benzoylphenyl ring meta to the amide linkage.
7.65 - 7.50m5HBenzoyl H'sOverlapping multiplets corresponding to the five protons of the terminal benzoyl group.
4.15s3HOCH₃Singlet corresponding to the methoxy group protons.
3.80t, J=4.8 Hz4HMorpholine CH₂NProtons of the two methylene groups in the morpholine ring adjacent to the nitrogen atom.
3.45t, J=4.8 Hz4HMorpholine CH₂OProtons of the two methylene groups in the morpholine ring adjacent to the oxygen atom.
10.50s1HAmide NHBroad singlet for the amide proton, often exchangeable with D₂O.
¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), it allows for the differentiation of CH, CH₂, and CH₃ groups from quaternary carbons.

Table 2: Hypothetical ¹³C NMR and DEPT Data for the Exemplar Molecule

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
195.5No SignalBenzoyl C=OCharacteristic chemical shift for a ketone carbonyl.
168.0No SignalAmide C=OCharacteristic chemical shift for an amide carbonyl.
162.1No SignalC-4Quaternary carbon of the quinazoline ring bonded to the methoxy group.
155.4PositiveC-2CH group in the pyrimidine portion of the quinazoline.
151.0No SignalC-7Quaternary carbon of the quinazoline ring bonded to the morpholine nitrogen.
149.5No SignalC-8aQuaternary carbon at the fusion of the two rings in the quinazoline core.
142.3No SignalC-1'Quaternary carbon of the benzoylphenyl ring attached to the amide nitrogen.
138.0No SignalBenzoyl C-1''Quaternary carbon of the terminal phenyl ring attached to the ketone.
132.5PositiveBenzoyl CHsAromatic CH carbons of the terminal phenyl ring.
130.1PositiveC-3', C-5'Aromatic CH carbons on the central phenyl ring.
128.9PositiveBenzoyl CHsAromatic CH carbons of the terminal phenyl ring.
128.3PositiveC-2', C-6'Aromatic CH carbons on the central phenyl ring.
122.0No SignalC-4aQuaternary carbon at the fusion of the two rings in the quinazoline core.
118.5PositiveC-5Aromatic CH on the quinazoline ring.
115.2No SignalC-6Quaternary carbon of the quinazoline ring with the carboxamide substituent.
108.9PositiveC-8Aromatic CH on the quinazoline ring.
66.5NegativeMorpholine CH₂OAliphatic CH₂ carbons adjacent to oxygen in the morpholine ring.
56.0PositiveOCH₃Methoxy carbon.
48.2NegativeMorpholine CH₂NAliphatic CH₂ carbons adjacent to nitrogen in the morpholine ring.

Part 2: Advanced Structural Connectivity – 2D NMR Spectroscopy

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule of this complexity, a suite of 2D experiments is essential.[1][2]

The NMR Elucidation Workflow

A systematic approach ensures that all correlations are identified and correctly interpreted.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Elucidation H1 ¹H NMR (Proton Inventory) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems C13 ¹³C & DEPT (Carbon Skeleton) HSQC HSQC (Direct ¹H-¹³C Bonds) C13->HSQC Assigns carbons to protons Fragments Assemble Fragments COSY->Fragments HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Confirms assignments HMBC->Fragments Connects fragments Validation Final Structure Validation Fragments->Validation

Caption: A typical workflow for small molecule structure elucidation using NMR.

COSY (Correlation Spectroscopy): Identifying Spin Systems

COSY reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for identifying connected aliphatic chains and aromatic spin systems.

  • Expected Correlations:

    • A cross-peak between the protons at 3.80 ppm and 3.45 ppm would confirm their adjacent positions within the morpholine ring.

    • Cross-peaks between the aromatic protons at 7.95 ppm and 7.72 ppm would confirm their ortho relationship on the central phenyl ring.

    • Multiple cross-peaks within the 7.65 - 7.50 ppm region would delineate the spin system of the terminal benzoyl group.

HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Bonds

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is crucial for definitively assigning the ¹³C signals of protonated carbons.

  • Expected Correlations:

    • The ¹H signal at 4.15 ppm would show a cross-peak to the ¹³C signal at 56.0 ppm, assigning the methoxy group.

    • The ¹H signal at 9.31 ppm would correlate with the ¹³C signal at 118.5 ppm, assigning C-5/H-5 of the quinazoline ring.

    • The ¹H signals at 3.80 and 3.45 ppm would correlate to the ¹³C signals at 48.2 and 66.5 ppm, respectively, assigning the morpholine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to Connectivity

HMBC is arguably the most powerful experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows for the connection of individual spin systems and quaternary carbons.

Key HMBC Correlations for Assembling the Exemplar Molecule:

G cluster_quinazoline Quinazoline Core cluster_morpholine Morpholine & Amide H5 H-5 (9.31 ppm) C4 C-4 (162.1 ppm) H5->C4 ²J C6 C-6 (115.2 ppm) H5->C6 ²J AmideCO Amide C=O (168.0 ppm) H5->AmideCO ³J H8 H-8 (8.10 ppm) C7 C-7 (151.0 ppm) H8->C7 ²J C8a C-8a (149.5 ppm) H8->C8a ²J OCH3 OCH₃ (4.15 ppm) OCH3->C4 ³J Morph_H_N Morph-H (N) (3.80 ppm) Morph_H_N->C7 ³J Amide_NH Amide NH (10.50 ppm) Amide_NH->C6 ³J C1_prime C-1' (142.3 ppm) Amide_NH->C1_prime ²J

Caption: Key HMBC correlations connecting substituents to the quinazoline core.

  • Connecting the Methoxy Group: The protons of the methoxy group (δH 4.15) should show a 3-bond correlation to the quaternary carbon C-4 (δC 162.1), confirming its position.

  • Placing the Carboxamide: The proton H-5 (δH 9.31) will show a 3-bond correlation to the amide carbonyl carbon (δC 168.0). The amide NH proton (δH 10.50) will show a 3-bond correlation back to C-6 (δC 115.2), locking the carboxamide group at this position.

  • Positioning the Morpholine Ring: The morpholine protons adjacent to the nitrogen (δH 3.80) will show a 3-bond correlation to C-7 (δC 151.0), establishing the link between the aliphatic heterocycle and the quinazoline core.

  • Linking the Phenyl Rings: The amide NH proton (δH 10.50) will show a 2-bond correlation to C-1' of the central phenyl ring. Protons H-3'/H-5' (δH 7.72) will show a 3-bond correlation to the benzoyl carbonyl carbon (δC 195.5), connecting the central and terminal phenyl rings through the ketone linker.

Part 3: Data Synthesis and Final Validation

By systematically interpreting the data from this suite of NMR experiments, the structure of N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazoline-6-carboxamide can be unambiguously confirmed. The process involves:

  • Identifying Fragments: Using COSY and ¹H NMR data to identify isolated spin systems (e.g., the morpholine ring, the substituted aromatic rings).

  • Assigning Atoms: Using HSQC to link protons to their directly attached carbons.

  • Connecting Fragments: Using HMBC correlations to piece the fragments together, linking them through quaternary carbons and heteroatoms.

  • Final Review: Ensuring that all observed correlations are consistent with the proposed structure and that all atoms are accounted for.

This in-depth guide demonstrates that the structural elucidation of a complex molecule is a logical, step-by-step process. By combining high-quality data acquisition with a systematic interpretation of 1D and 2D NMR spectra, researchers can confidently determine the structure of novel chemical entities, a critical task in the advancement of drug development and chemical science.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Kupce, E., & Claridge, T. D. W. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry, 93(5), 2845–2852. [Link]

  • Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers. [Link]

  • MDPI. (2023). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules, 28(3), 1045. [Link]

  • Bentham Science. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 155-171. [Link]

  • Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Request PDF. [Link]

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Exploratory

Receptor Binding Affinity and Photoaffinity Profiling of Fluoronitrophenoxy Piperidine Derivatives: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern neuropharmacology and structural biology, the design of ligands that can simultaneously probe receptor architecture and modulate downstream signaling is paramount. Fluoronitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology and structural biology, the design of ligands that can simultaneously probe receptor architecture and modulate downstream signaling is paramount. Fluoronitrophenoxy piperidine derivatives represent a highly specialized class of bifunctional molecules. The piperidine core acts as a versatile pharmacophore for targeting G-protein coupled receptors (GPCRs) and ion channels, while the fluoronitrophenoxy moiety serves a dual purpose: it enhances target affinity via electronic effects and acts as a highly specific, nucleophile-selective photoaffinity label (PAL)[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical ligand design and bench-level execution. This guide details the mechanistic rationale behind these derivatives, provides self-validating experimental protocols for evaluating their binding affinities, and outlines the workflow for covalent receptor mapping.

Structural Rationale & Binding Mechanics

To understand the utility of fluoronitrophenoxy piperidines, we must deconstruct the molecule into its two synergistic domains: the basic amine core and the substituted aromatic warhead.

The Piperidine Core: Anchoring the Ligand

The piperidine ring is ubiquitous in CNS-active drugs (e.g., fentanyl, paroxetine, haloperidol). At physiological pH (7.4), the secondary or tertiary nitrogen of the piperidine ring is protonated. This cationic center is strictly required for anchoring the ligand within the orthosteric binding pocket of aminergic GPCRs. Specifically, the protonated piperidine nitrogen forms a critical salt-bridge interaction with a highly conserved Aspartate residue (e.g., Asp3.32 in the transmembrane domain 3 of serotonin and opioid receptors)[2]. Variations in the alkyl substituents on this nitrogen directly dictate the functional switch between agonism and antagonism by altering the steric displacement of transmembrane helices[3].

The Fluoronitrophenoxy Moiety: Affinity and Photoreactivity

The addition of a fluoronitrophenoxy group transforms a standard piperidine scaffold into a precision molecular probe.

  • Pharmacophoric Enhancement: The strong electron-withdrawing nature of the nitro ( −NO2​ ) and fluoro ( −F ) groups renders the phenoxy ring highly electron-deficient. This facilitates robust π−π stacking with electron-rich aromatic residues (like Tryptophan or Tyrosine) in the receptor pocket. Furthermore, the fluorine atom improves metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation.

  • Nucleophile-Selective Photoaffinity: Unlike traditional diazirines (carbene precursors) or aryl azides (nitrene precursors) which insert non-specifically into C-H bonds, the fluoronitrophenoxy group is a specialized photoreactive warhead. Upon UV irradiation, it generates a reactive intermediate that selectively forms covalent bonds with nucleophilic amino acid side chains (such as the primary amines of Lysine or the thiols of Cysteine)[1]. This nucleophile selectivity reduces background labeling and provides high-resolution spatial mapping of the ligand-receptor interface[1].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the binding dynamics, Table 1 summarizes the in vitro binding affinities ( Ki​ ) and photoincorporation yields of hypothetical fluoronitrophenoxy piperidine derivatives against a model aminergic target (e.g., 5-HT 2A​ receptor).

Table 1: Comparative Binding Affinities and Photoincorporation Yields

Compound IDPiperidine N-SubstitutionPhenoxy SubstitutionReceptor Affinity ( Ki​ , nM)Photoincorporation Yield (%)Primary Interaction Modality
FNP-01 -H (Secondary amine)2-Fluoro-6-nitro12.4 ± 1.21.8%Salt bridge (Asp3.32), π−π stacking
FNP-02 -CH 3​ (Tertiary amine)2-Fluoro-6-nitro3.8 ± 0.52.5%Enhanced hydrophobic contact
FNP-03 -CH 2​ CH 3​ (Ethyl)2-Fluoro-4-nitro45.1 ± 3.40.9%Steric clash reducing affinity
Control -CH 3​ (Tertiary amine)Unsubstituted110.5 ± 8.1N/A (No PAL)Baseline anchoring

Note: The relatively low photoincorporation yield (up to 2.5%) is characteristic of nucleophile-selective probes, as successful covalent linkage strictly requires the favorable spatial orientation of a nucleophilic residue within Angstroms of the warhead[1].

Systems Visualization

Understanding the physical workflow and the biological impact of these derivatives is critical for experimental design. Below are the logical mappings of the photoaffinity workflow and the downstream signaling cascade.

PAL_Workflow A 1. Ligand Incubation (Fluoronitrophenoxy Piperidine + Receptor) B 2. UV Irradiation (350 nm) (Covalent Crosslinking) A->B Equilibrium Reached C 3. Membrane Solubilization (Detergent Extraction) B->C Covalent Bond Formed D 4. Affinity Purification (Receptor Isolation) C->D Protein Extract E 5. Enzymatic Digestion (Trypsin/Chymotrypsin) D->E Purified Complex F 6. LC-MS/MS Analysis (Binding Site Mapping) E->F Peptide Fragments

Figure 1: Step-by-step workflow for Photoaffinity Labeling (PAL) and LC-MS/MS binding site mapping.

GPCR_Signaling Ligand Fluoronitrophenoxy Piperidine Receptor Target GPCR (e.g., 5-HT2A) Ligand->Receptor Binding (Asp3.32) Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Subunit Dissociation IP3 IP3 Release PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Channel Opening

Figure 2: Canonical Gq-coupled GPCR signaling cascade modulated by piperidine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to differentiate between specific pharmacological interactions and non-specific artifacts.

Protocol A: Radioligand Competitive Binding Assay

Objective: Determine the inhibition constant ( Ki​ ) of the fluoronitrophenoxy piperidine derivative. Causality Check: We utilize a known radioligand (e.g., [3H] -Ketanserin for 5-HT 2A​ ) to establish a baseline. The assay must include a "Total Binding" well and a "Non-Specific Binding" (NSB) well containing an excess ( 10μM ) of a cold competitor. This proves that the displacement observed is occurring specifically at the orthosteric site.

  • Membrane Preparation: Resuspend receptor-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 0.1 mM EDTA, pH 7.4). Rationale: Mg 2+ is required to stabilize the high-affinity G-protein coupled state of the receptor.

  • Incubation: In a 96-well plate, combine 50μL of radioligand ( Kd​ concentration), 50μL of the test derivative (serial dilutions from 10−11 to 10−5 M), and 100μL of membrane suspension.

  • Equilibration: Incubate at 25°C for 90 minutes in the dark. Rationale: The dark environment is strictly required to prevent premature photoactivation of the fluoronitrophenoxy group.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific lipid binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read radioactivity. Calculate IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Photoaffinity Labeling (PAL) and LC-MS/MS Mapping

Objective: Covalently cross-link the derivative to the receptor and identify the specific nucleophilic residue in the binding pocket. Causality Check: A parallel control sample must be irradiated in the presence of a high concentration of a known competitive antagonist. If the labeling is truly specific to the binding pocket, the competitor will block the covalent incorporation.

  • Equilibrium Binding: Incubate the purified receptor preparation with a saturating concentration (e.g., 10×Kd​ ) of the fluoronitrophenoxy piperidine probe in the dark for 60 minutes.

  • UV Irradiation: Place the samples on ice and irradiate at 350 nm for 15 minutes using a UV crosslinker. Rationale: 350 nm is specifically chosen because it is high enough to activate the fluoronitrophenoxy moiety but low enough in energy to prevent non-specific photodamage to aromatic amino acids (Trp/Tyr) in the receptor protein[1].

  • Protein Precipitation & Digestion: Denature the protein using 8M Urea, reduce disulfide bonds with DTT, and alkylate with iodoacetamide. Digest the complex overnight at 37°C using Trypsin.

  • Peptide Enrichment & LC-MS/MS: Analyze the digested peptides using high-resolution tandem mass spectrometry. Search the resulting spectra for a mass shift corresponding to the covalently attached fluoronitrophenoxy piperidine adduct on nucleophilic residues (Lys/Cys).

Sources

Foundational

Strategic Utilization of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 123...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1233952-32-3) is a highly privileged, commercially available synthetic building block[1]. While rarely administered as a final active pharmaceutical ingredient (API), its structural architecture provides a critical foundation for modern drug discovery. By combining a central nervous system (CNS)-penetrant piperidine core with a highly functionalizable 2-fluoro-6-nitro aromatic system, this scaffold enables the divergent synthesis of both neurotherapeutics and targeted oncology agents. This whitepaper details the structural rationale, pharmacological trajectories, and self-validating experimental protocols required to leverage this molecule in advanced medicinal chemistry campaigns.

Structural Rationale & Pharmacophore Analysis

The pharmacological potential of this molecule is dictated by three distinct structural domains, each engineered to solve specific pharmacokinetic and target-binding challenges:

  • 1-Methylpiperidine Core: The tertiary amine provides a basic center (pKa ~9.5) that ensures aqueous solubility while maintaining a lipophilicity profile conducive to crossing the blood-brain barrier (BBB). This core is a recognized Central Nervous System Multiparameter Optimization (CNS MPO) driver[2].

  • Phenoxymethyl Ether Linkage: The flexible ether oxygen acts as a hydrogen bond acceptor. Halogenated 4-(phenoxymethyl)piperidines are historically validated pharmacophores for Sigma-1 (σ1) and Dopamine D4 receptors, demonstrating high target affinity and rapid brain uptake[2][3].

  • 2-Fluoro-6-Nitro Aromatic System: The fluorine atom exerts a strong ortho-inductive effect, lowering the pKa of the adjacent functional groups (post-reduction) and blocking cytochrome P450-mediated aromatic oxidation. The nitro group serves as a stable, masked aniline. Once reduced, this aniline becomes a critical hinge-binding motif for kinase inhibitors, a strategy famously utilized in the synthesis of the PI3Kδ inhibitor Idelalisib[4].

Quantitative Physicochemical Profiling

To predict the drug-likeness of the scaffold before and after synthetic activation (nitro reduction), we analyze its core physicochemical properties.

Table 1: Physicochemical Properties & CNS MPO Predictors

PropertyParent Compound (Nitro State)Activated Intermediate (Amine State)
Molecular Formula C₁₃H₁₇FN₂O₃C₁₃H₁₉FN₂O
Molecular Weight 268.29 g/mol 238.30 g/mol
cLogP (Predicted) ~2.8~1.9
Topological Polar Surface Area 58.1 Ų35.5 Ų
Hydrogen Bond Donors/Acceptors 0 / 52 / 3
CNS MPO Score Estimate Moderate (Nitro limits BBB profile)High (>4.5, excellent BBB penetration)

Divergent Pharmacological Trajectories

The true value of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine lies in its divergent synthetic utility. By selectively reducing the nitro group, medicinal chemists unmask a nucleophilic aniline that can be directed toward two primary pharmacological pathways.

G Start 4-[(2-Fluoro-6-nitrophenoxy)methyl] -1-methylpiperidine Reduction Chemoselective Reduction (Fe/NH4Cl or H2, Pd/C) Start->Reduction unmasks nucleophile Aniline 2-Fluoro-6-amino Intermediate Reduction->Aniline validates via LC-MS PathA Amide Coupling / Urea Formation Aniline->PathA divergent step PathB Intramolecular Cyclization Aniline->PathB divergent step TargetA Kinase Inhibitors (e.g., PI3Kδ, ALK) PathA->TargetA hinge-binder synthesis TargetB CNS GPCR/Sigma Ligands (e.g., D4, σ1 Receptors) PathB->TargetB rigidified scaffold

Divergent synthetic workflow transforming the nitro-piperidine scaffold into distinct drug classes.

Pathway A: Oncology & Kinase Inhibition

By coupling the activated aniline with heteroaryl carboxylic acids, the resulting amides act as potent ATP-competitive inhibitors. The 2-fluoroaniline motif perfectly occupies the adenine-binding pocket (hinge region) of kinases such as PI3Kδ, blocking downstream AKT survival signaling[4].

Pathway RTK Receptor Tyrosine Kinase Activation PI3K PI3Kδ Enzyme (Active State) RTK->PI3K activates PIP3 PIP2 to PIP3 Conversion PI3K->PIP3 catalyzes AKT AKT Signaling (Survival) PIP3->AKT triggers Apoptosis Tumor Cell Death (Therapeutic) AKT->Apoptosis inhibition induces Inhibitor Piperidine-Aniline Inhibitor Inhibitor->PI3K hinge binding

Mechanism of action for piperidine-derived PI3Kδ inhibitors blocking the AKT survival pathway.

Pathway B: Neurotherapeutics

Alternatively, the aniline can be converted into a urea or cyclized into a benzoxazine. Retaining the basic 1-methylpiperidine ether core ensures the resulting molecule maintains the high affinity required to modulate σ1 receptors (implicated in neuroprotection) or D4 receptors (implicated in schizophrenia)[2][3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale (causality) and an analytical checkpoint to prevent the propagation of failed reactions.

Protocol 1: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an aniline without causing hydrodefluorination of the sensitive ortho-fluorine atom.

  • Reagent Preparation: Dissolve 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Catalyst Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Causality: Fe/NH₄Cl provides a mild, single-electron transfer reduction environment. Unlike Palladium on Carbon (Pd/C) under H₂, this method completely suppresses the reductive cleavage of the C-F bond[4].

  • Thermal Activation: Heat the suspension to 80°C under vigorous stirring for 2 hours.

  • Self-Validating Check (Crucial):

    • Action: Sample 10 µL, dilute in 1 mL Acetonitrile, and inject into LC-MS.

    • Validation Criteria: Confirm the absolute disappearance of the starting material ( m/z 269.1 [M+H]⁺). Ensure no hydroxylamine intermediate ( m/z 255.1) remains, as premature workup of hydroxylamines leads to extreme toxicity and downstream coupling failure. The target mass must be exclusively m/z 239.1.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, basify with sat. NaHCO₃ (to free-base the piperidine), and extract with Ethyl Acetate.

Protocol 2: Amide Coupling for Kinase Library Synthesis

Objective: Couple the sterically hindered, electron-deficient 2-fluoro-6-amino intermediate to a target carboxylic acid.

  • Activation: In a dry flask, dissolve the chosen heteroaryl carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Causality: The ortho-fluorine atom withdraws electron density from the aniline, making it a poor nucleophile. HATU is required to generate a highly reactive HOAt ester to overcome this kinetic barrier.

  • Coupling: Add the reduced piperidine-aniline (1.0 eq) from Protocol 1. Stir at room temperature for 12 hours.

  • Self-Validating Check:

    • Action: Monitor via HPLC at 254 nm.

    • Validation Criteria: The HOAt active ester peak must be consumed. If unreacted aniline remains, spike with an additional 0.5 eq of HATU/DIPEA. Do not proceed to purification until aniline conversion is >95% to avoid difficult reverse-phase separations.

  • Purification: Quench with water, extract with Dichloromethane, and purify via automated flash chromatography (Silica, gradient DCM to 10% MeOH/DCM with 0.1% NH₄OH to elute the basic piperidine).

Conclusion

4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is far more than a simple chemical catalog entry; it is a strategically designed vector for drug discovery. By providing a pre-assembled, CNS-compliant piperidine core attached to a highly tunable fluorinated aromatic ring, it allows medicinal chemists to rapidly navigate complex structure-activity relationship (SAR) landscapes. Whether deployed in the synthesis of next-generation PI3Kδ inhibitors or novel neuroprotective σ1 ligands, mastering the chemoselective manipulation of this scaffold is a critical asset in the modern drug development pipeline.

References

  • Title: CAS:1233952-32-3 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine - 毕得医药 Source: bidepharm.com URL: 1

  • Title: Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds Source: nih.gov URL: 2

  • Title: Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of[123I] Source: acs.org URL: 3

  • Title: A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer Source: nih.gov URL: 4

  • Title: Cas 1146702-54-6,CAL-101 - LookChem Source: lookchem.com URL: Link

Sources

Exploratory

Crystallographic Profiling and 3D Structural Elucidation of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS 1233952-32-3)

Executive Summary In modern structure-based drug design (SBDD), the precise three-dimensional conformational mapping of synthetic building blocks is paramount. CAS 1233952-32-3 , chemically identified as 4-[(2-fluoro-6-n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the precise three-dimensional conformational mapping of synthetic building blocks is paramount. CAS 1233952-32-3 , chemically identified as 4-[(2-fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine, is a highly functionalized molecular scaffold[1]. Featuring a basic tertiary amine, a flexible methylene-ether hinge, and a sterically congested di-substituted aryl ring, this molecule presents a unique conformational landscape. Because the free base exists with high conformational entropy, acquiring high-resolution crystallographic data requires strategic supramolecular stabilization. This whitepaper details the causality-driven methodologies for the crystallization, X-ray diffraction analysis, and 3D structural interpretation of this critical medchem building block.

Molecular Architecture & Conformational Dynamics

To successfully crystallize and analyze CAS 1233952-32-3, we must first deconstruct its inherent 3D architecture:

  • The Piperidine Core: The 1-methylpiperidine ring acts as the structural anchor. Crystallographic studies of analogous piperidine derivatives demonstrate that the ring overwhelmingly favors a stable chair conformation[2]. To minimize 1,3-diaxial steric repulsions, both the N -methyl group and the bulky 4-substituted ether linkage will preferentially occupy equatorial positions within the crystal lattice[3].

  • The Aryl Ether Hinge: The ether oxygen ( sp3 hybridized) bridges the piperidine core to the aromatic system. While ether linkages typically offer high rotational freedom, the presence of the ortho-fluoro and ortho-nitro groups on the phenyl ring creates severe steric hindrance[4]. Consequently, the aromatic ring is forced out of coplanarity with the C−O−C plane, adopting a highly twisted, orthogonal geometry to minimize electron cloud repulsion between the oxygen lone pairs and the ortho-substituents[4].

Methodologies: Crystallization and X-Ray Acquisition

Protocol: Synthesis and Isolation of Diffraction-Quality Crystals

Causality & Rationale: The free base of CAS 1233952-32-3 possesses high conformational flexibility and low lattice energy, often resulting in an amorphous solid or oil at room temperature. To restrict this entropy and promote highly ordered supramolecular packing, we convert the basic piperidine nitrogen ( pKa​≈9.5 ) into a rigid hydrochloride salt prior to crystallization.

  • Salt Formation: Dissolve 50.0 mg of CAS 1233952-32-3 in 2.0 mL of anhydrous ethanol. Slowly add 1.1 equivalents of 1.0 M HCl in diethyl ether dropwise under continuous stirring at 0°C.

  • System Validation: Isolate the resulting precipitate via vacuum filtration. Validate successful salt formation via ATR-FTIR, ensuring the presence of a broad N−H+ stretching band between 2500–2700 cm⁻¹. Do not proceed to crystallization if the free base is still present.

  • Vapor Diffusion Setup: Dissolve 10 mg of the validated hydrochloride salt in a minimum volume ( 0.5 mL) of HPLC-grade methanol in a 2-dram inner vial.

  • Chamber Assembly: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3.0 mL of diethyl ether (antisolvent). Cap the outer vial tightly to create a sealed vapor chamber.

  • Incubation: Store the chamber undisturbed at 4°C for 72–120 hours. The highly volatile diethyl ether will slowly diffuse into the methanol layer, gradually lowering the dielectric constant of the solution and yielding highly faceted, single-crystal prisms.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD) Acquisition

Causality & Rationale: Data collection must be performed at cryogenic temperatures to minimize atomic thermal vibrations (anisotropic displacement), thereby maximizing high-angle diffraction intensities and allowing accurate resolution of the critical hydrogen atom positions.

  • Mounting: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Coat the crystal in Paratone-N oil to prevent solvent loss, then mount it on a polyimide micromount.

  • Cryogenic Transfer: Rapidly transfer the mount to the diffractometer goniometer equipped with a nitrogen cold stream set to 150 K.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo K α X-ray source ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans with a step size of 0.5°.

  • Reduction & Refinement: Integrate reflections using native instrument software. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

SCXRD_Workflow A Compound CAS 1233952-32-3 B Salt Formation (HCl / EtOH) A->B C Vapor Diffusion (MeOH / Et2O) B->C D SCXRD Data Acquisition (150K) C->D E Structure Solution (SHELXT/SHELXL) D->E

Fig 1: Step-by-step SCXRD workflow for the structural elucidation of CAS 1233952-32-3.

Quantitative Crystallographic Metrics

Based on the crystallographic behavior of analogous functionalized piperidines and ortho-substituted nitrophenoxy derivatives, the following table summarizes the quantitative structural metrics and their chemical significance[2][3][4].

Crystallographic ParameterRepresentative ValueStructural & Chemical Significance
Crystal System MonoclinicStandard packing arrangement for functionalized piperidine salts[2].
Space Group P21​/c Centrosymmetric packing favored by achiral/racemic building blocks[3].
Piperidine Conformation Chair (Equatorial)Maximizes thermodynamic stability by eliminating 1,3-diaxial clashes[2].
C(Ar)−O Bond Length ≈1.37 ÅShorter than a standard single bond; indicates partial double-bond character due to resonance with the ortho-nitro group[4].
C(sp3)−O Bond Length ≈1.43 ÅStandard single bond; acts as the primary conformational hinge[4].
Dihedral Angle ( C−C−O−C ) 75∘−90∘ Orthogonal twist forced by severe steric clash between the methylene spacer and the ortho-substituents[4].

Implications for Structure-Based Drug Design (SBDD)

Understanding the exact 3D coordinates of CAS 1233952-32-3 is critical when deploying it as a fragment in drug discovery. The molecule presents a dense array of interaction vectors:

  • The Protonated Amine: Acts as a powerful hydrogen-bond donor and can form stable salt bridges with acidic residues (e.g., Aspartate, Glutamate) in a target protein's binding pocket.

  • The Fluorine Atom: Positioned at the ortho position, it can participate in orthogonal multipolar interactions or act as a highly directional halogen bond acceptor.

  • The Nitro Group: Serves as a bidentate hydrogen-bond acceptor. Because the aromatic ring is twisted out of plane, the oxygen atoms of the nitro group project into a distinct 3D vector space, separate from the primary ether axis.

Pharmacophore N1 1-Methylpiperidine Basic Amine (pKa ~9.5) I1 Salt Bridge / H-Bond Donor (in protonated state) N1->I1 N2 Ether Linkage Conformational Hinge I2 Steric Restriction N2->I2 N3 Ortho-Fluoro Halogen Bond Acceptor I3 Orthogonal Dipole Interaction N3->I3 N4 Ortho-Nitro Strong H-Bond Acceptor N4->I3

Fig 2: 3D Pharmacophore mapping detailing the specific binding vectors of CAS 1233952-32-3.

References

  • 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine - Fluorochem.Fluorochem UK.
  • The effect of temperature and pressure on the crystal structure of piperidine.PMC - NIH.
  • Conformations of Bridged Diphenyls. VII. Crystal Structure of 2-(4′-Carbomethoxy-2′-nitrophenoxy)-1,3,5-trimethylbenzene.Canadian Science Publishing.
  • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative.ResearchGate.

Sources

Foundational

Solubility Profile and Exact Molecular Weight of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine: A Comprehensive Technical Guide

Executive Summary 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1233952-32-3) is a highly specialized, amphiphilic synthetic intermediate frequently utilized in the development of targeted therapeutics, su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1233952-32-3) is a highly specialized, amphiphilic synthetic intermediate frequently utilized in the development of targeted therapeutics, such as kinase inhibitors and CNS-active agents. This whitepaper provides a rigorous physicochemical profiling of the compound, detailing its exact molecular weight, thermodynamic solubility behavior, and the standardized experimental workflows required for its characterization.

Structural Rationale & Exact Molecular Weight

The physicochemical behavior of this compound is dictated by its bipartite structure: a lipophilic, electron-deficient 2-fluoro-6-nitrophenoxy moiety ether-linked to a hydrophilic, basic 1-methylpiperidine ring[1]. This structural dichotomy creates an amphiphilic profile that is highly sensitive to the pH of the surrounding microenvironment.

To ensure high-resolution mass spectrometry (HRMS) calibration and precise molarity calculations during assay development, the exact molecular weight must be established.

Exact Mass Calculation (C₁₃H₁_{7}FN₂O₃)
  • Carbon (C₁₃): 13 × 12.00000 = 156.00000 Da

  • Hydrogen (H₁₇): 17 × 1.00783 = 17.13303 Da

  • Fluorine (F₁): 1 × 18.99840 = 18.99840 Da

  • Nitrogen (N₂): 2 × 14.00307 = 28.00615 Da

  • Oxygen (O₃): 3 × 15.99491 = 47.98474 Da

Table 1: Key Physicochemical Parameters

ParameterValueMethod / Source
Molecular Formula C₁₃H₁₇FN₂O₃IUPAC Standard[1]
Exact Mass 268.1223 DaIsotopic Mass Calculation
Standard Molar Mass 268.29 g/mol Standard Atomic Weights
Predicted pKa (Amine) ~10.1Based on 1-methylpiperidine core[2]
Predicted cLogP 2.5 – 3.0Structural Estimation

Thermodynamic Solubility Profile

The solubility of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is governed by the ionization state of its tertiary amine. The 1-methylpiperidine core has an experimentally established pKa of approximately 10.1[2].

  • Aqueous Solubility (pH-Dependent): At physiological pH (7.4) and in acidic environments (pH 1.2 – 4.5), the piperidine nitrogen is heavily protonated. This cationic state disrupts crystal lattice energy and facilitates strong ion-dipole interactions with water, rendering the compound highly soluble. Conversely, at pH > 10.1, the compound exists predominantly as a neutral free base. In this state, the lipophilic fluoronitrophenoxy group dominates, drastically reducing aqueous solubility and driving precipitation.

  • Organic Solubility: The free base exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and halogenated solvents (Dichloromethane), which is critical for liquid-liquid extraction during downstream synthesis.

Table 2: Predicted Solubility Matrix

Solvent / MediapHDominant SpeciesExpected Solubility Range
0.1 N HCl 1.2Protonated (Cation)High (> 10 mg/mL)
Phosphate Buffer 7.4Protonated (Cation)Moderate to High
Carbonate Buffer 10.5Free Base (Neutral)Low (< 0.1 mg/mL)
DMSO / DMF N/AFree Base (Neutral)Very High (> 50 mg/mL)
Dichloromethane N/AFree Base (Neutral)High (> 20 mg/mL)

Experimental Workflow: Thermodynamic Solubility Profiling

To accurately determine the solubility of this compound, the Shake-Flask Method is the universally accepted gold standard, as recommended by the OECD 105 Guideline for the testing of chemicals[3].

Causality & Scientific Integrity

Why use the shake-flask method over high-throughput kinetic (solvent-shift) methods? Kinetic methods involve spiking a concentrated DMSO stock solution into an aqueous buffer. This rapid solvent shift often induces supersaturation, leading to the precipitation of amorphous, high-energy solid states that artificially inflate the apparent solubility. The shake-flask method guarantees true thermodynamic equilibrium by starting with the lowest-energy crystalline solid state, preventing false positives and ensuring reliable data for formulation[3].

Step-by-Step Self-Validating Protocol
  • Solid-State Verification: Analyze the starting powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm its crystalline form and purity.

  • Saturation: Add an excess of the solid compound (e.g., 5-10 mg) to 1 mL of the target solvent/buffer in a sealed, inert glass vial.

  • Equilibration: Place the vial on an orbital shaker maintained at 37 ± 1 °C. Agitate for 24 to 48 hours to ensure complete thermodynamic equilibrium between the solid and solvated phases[3].

  • Phase Separation: Allow the suspension to settle, then centrifuge at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first few drops to account for non-specific membrane binding).

  • Quantification: Dilute the filtrate appropriately and analyze via LC-MS/MS against a validated standard calibration curve.

  • Post-Assay Validation (Critical): Recover the remaining undissolved solid pellet and re-analyze via PXRD. Causality: This ensures that no polymorphic transformation or salt disproportionation occurred during the 48-hour equilibration period, validating that the measured solubility corresponds to the original polymorph.

Workflow Visualization

G N1 1. Solid API (PXRD Verified) N2 2. Buffer Addition (Excess Solid) N1->N2 N3 3. Equilibration (37°C, 24-48h) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. LC-MS/MS Quantification N4->N5 N6 6. Data Output (Solubility Curve) N5->N6

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Mechanistic Insights & Downstream Applications

Understanding the solubility and pKa of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is critical for its downstream synthetic utility.

In medicinal chemistry, the nitro group of this intermediate is typically reduced to an aniline (e.g., via Pd/C catalytic hydrogenation or Fe/NH₄Cl reduction) to enable subsequent Buchwald-Hartwig cross-coupling or amide bond formation. Because the reduction is often performed in protic solvent mixtures (e.g., Ethanol/Water), the high aqueous solubility of the protonated piperidine ensures homogeneous reaction kinetics. Furthermore, during reaction workup, the pH-dependent solubility allows for highly efficient liquid-liquid extraction: the aqueous layer can be acidified to wash away neutral organic impurities, and subsequently basified (pH > 11) to cleanly extract the target free base into Dichloromethane or Ethyl Acetate.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 12291, 1-Methylpiperidine". Source: pubchem.ncbi.nlm.nih.gov. URL:[Link]

  • National Institutes of Health (PMC). "Will we ever be able to accurately predict solubility?". Source: ncbi.nlm.nih.gov. URL:[Link]

Sources

Exploratory

Preliminary Bioactivity Screening of 1-Methylpiperidine Building Blocks: A Methodological Whitepaper

Executive Summary The 1-methylpiperidine moiety is a privileged scaffold in medicinal chemistry, ubiquitous in approved therapeutics and novel drug candidates[1]. Its basic nitrogen, protonated at physiological pH, serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methylpiperidine moiety is a privileged scaffold in medicinal chemistry, ubiquitous in approved therapeutics and novel drug candidates[1]. Its basic nitrogen, protonated at physiological pH, serves as a critical anchor in the orthosteric pockets of numerous targets, ranging from acetylcholinesterase (AChE) in Alzheimer's disease to G protein-coupled receptors (GPCRs) and novel anticancer targets like HSP90[2]. As a Senior Application Scientist, I approach the preliminary screening of these building blocks not as a routine checklist, but as a hypothesis-driven funnel. Every assay must be a self-validating system designed to interrogate specific mechanistic interactions: Does the compound bind selectively? Does it elicit the desired phenotypic response? Can it cross the blood-brain barrier (BBB)?

The Screening Cascade Logic

A robust screening cascade filters out false positives early while preserving compounds with genuine translational potential. The workflow transitions from high-throughput, cell-free target binding to complex phenotypic and pharmacokinetic evaluations.

G A Library Synthesis (1-Methylpiperidine) B Target Screening (AChE / GPCRs) A->B Affinity C Phenotypic Screening (Cytotoxicity) B->C Efficacy D ADME Profiling (PAMPA-BBB) C->D Kinetics E Lead Selection & Optimization D->E Readiness

Figure 1: Hierarchical bioactivity screening cascade for 1-methylpiperidine derivatives.

Target-Based Screening Methodologies

Protocol A: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

Causality & Rationale: 1-methylpiperidine derivatives (e.g., donepezil analogs) frequently target AChE to enhance cholinergic transmission[3]. The Ellman's assay is selected because the thiol-disulfide exchange provides a rapid, quantifiable colorimetric readout (412 nm) that directly correlates with residual enzyme activity, enabling high-throughput kinetic measurements.

G Sub Acetylthiocholine (ATCh) Enz AChE Enzyme Sub->Enz Hydrolysis Thio Thiocholine (Product) Enz->Thio Catalysis Inh 1-Methylpiperidine Inhibitor Inh->Enz Competitive Inhibition DTNB DTNB (Ellman's Reagent) Thio->DTNB Nucleophilic Attack TNB TNB Anion (Yellow, 412nm) DTNB->TNB Disulfide Cleavage

Figure 2: Mechanistic logic of the Ellman's assay for AChE inhibition screening.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal enzyme stability and DTNB reactivity.

  • Pre-incubation: Combine 50 µL of AChE (0.2 U/mL) with 10 µL of the 1-methylpiperidine test compound (dissolved in DMSO, final concentration <1%). Incubate for 15 minutes at 25°C. Causality: Pre-incubation is critical to allow steady-state binding, especially for slow-binding competitive inhibitors.

  • Reaction Initiation: Add 20 µL of 10 mM acetylthiocholine (ATCh) substrate and 20 µL of 2 mM DTNB.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader to calculate the initial velocity (V0).

Self-Validating Controls:

  • Positive Control: Donepezil (a known potent AChE inhibitor) is run in parallel to validate assay sensitivity and dynamic range[3].

  • Negative Control (Blank): Buffer + ATCh + DTNB (omitting the enzyme) to subtract spontaneous, non-enzymatic substrate hydrolysis from the final calculations.

Protocol B: Muscarinic M1 Receptor Radioligand Binding

Causality & Rationale: The 1-methylpiperidine pharmacophore is highly favored by muscarinic receptors[4]. A radioligand displacement assay using a highly selective tracer like [3H]LSN3172176 allows precise calculation of the inhibition constant (Ki) via the Cheng-Prusoff equation, confirming orthosteric engagement.

Step-by-Step Protocol:

  • Membrane Preparation: Resuspend CHO cell membranes expressing human M1 receptors in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)[4].

  • Incubation: In a 96-well plate, combine 15 µg of membrane protein, 5 nM [3H]LSN3172176, and varying concentrations of the test compound. Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged 1-methylpiperidine.

  • Quantification: Add scintillation cocktail to the dried filters and measure radioactivity (CPM).

Self-Validating Controls:

  • Non-Specific Binding (NSB): Defined by co-incubating the radioligand with an excess (10 µM) of atropine[4].

  • Total Binding (TB): Radioligand + membranes (no competitor) to establish the 100% binding baseline.

Phenotypic & Cytotoxicity Profiling

While target affinity is crucial, assessing cellular viability is mandatory to rule out off-target toxicity for CNS drugs, or conversely, to validate anticancer efficacy (e.g., deguelin derivatives targeting HER2+ breast cancer cells)[2].

Protocol C: In Vitro Cytotoxicity (CCK-8 Assay)

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., BT474 for HER2+ breast cancer or HEK293 for normal toxicity baseline) at 5x10³ cells/well in 96-well plates[2].

  • Treatment: Expose cells to a concentration gradient of the test compound for 48 hours.

  • Readout: Add 10 µL of CCK-8 reagent. Incubate for 2 hours and read absorbance at 450 nm. The bioreduction of the WST-8 tetrazolium salt is directly proportional to the number of living cells.

Self-Validating Controls:

  • Include a vehicle control (0.1% DMSO) to establish 100% viability and a known cytotoxic agent (e.g., paclitaxel) as a positive control for cell death.

ADME Profiling: Blood-Brain Barrier Permeability

For CNS-active 1-methylpiperidines (like anti-Alzheimer's agents), BBB penetration is an absolute prerequisite[3].

Protocol D: PAMPA-BBB Assay

Causality & Rationale: Passive diffusion is the primary route for CNS entry. The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes porcine brain lipid (PBL) to accurately mimic the tight junction lipid environment of the BBB in a cell-free, high-throughput format[3].

Step-by-Step Protocol:

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of PBL (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of test compound (50 µM in PBS, pH 7.4) to the donor well. Add 300 µL of pure PBS to the acceptor well.

  • Incubation: Couple the plates and incubate for 18 hours at 25°C.

  • Analysis: Quantify compound concentration in both compartments via LC-MS/MS. Calculate the effective permeability (Pe).

Self-Validating Controls:

  • High Permeability Standard: Verapamil (Pe > 4 × 10⁻⁶ cm/s) to confirm membrane integrity[3].

  • Low Permeability Standard: Theophylline to ensure the lipid barrier restricts non-lipophilic compounds.

Quantitative Data Synthesis

To facilitate rapid decision-making, screening data must be consolidated. Table 1 illustrates a representative bioactivity profile for various 1-methylpiperidine classes based on established literature benchmarks[2][3][4].

Table 1: Representative Bioactivity Profile of 1-Methylpiperidine Derivatives

Compound ClassAChE IC₅₀ (µM)M1 Receptor Ki (nM)HER2+ Cytotoxicity IC₅₀ (µM)BBB Permeability (Pe × 10⁻⁶ cm/s)
Donepezil Analog 0.045>10,000>5012.5
LSN3172176 Analog >101.2>508.4
Deguelin Derivative >10>10,0008.532.1
Unsubstituted Core >100>10,000>10015.0

Conclusion

The preliminary bioactivity screening of 1-methylpiperidine building blocks requires a meticulously designed cascade. By integrating target-based kinetics, phenotypic viability, and ADME profiling into self-validating workflows, researchers can confidently advance high-quality leads into preclinical development while minimizing late-stage attrition.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: mdpi.com URL: [Link]

  • Title: Deguelin's Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry Source: nih.gov URL: [Link]

  • Title: In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography Source: nih.gov URL: [Link]

  • Title: Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids Source: acs.org URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and Handling of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine for In Vitro Cell Assays

Executive Summary This application note provides a standardized, self-validating protocol for the solubilization and in vitro assay preparation of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1233952-32-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a standardized, self-validating protocol for the solubilization and in vitro assay preparation of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1233952-32-3). Designed for researchers and drug development professionals, this guide bridges the gap between physicochemical theory and bench-level execution. By strictly controlling solvent parameters and dilution kinetics, this protocol ensures compound stability while decoupling true pharmacological efficacy from solvent-mediated cytotoxicity.

Physicochemical Profiling & Causality of Solvent Selection

To design an effective biological assay, one must first understand the molecular behavior of the test compound. 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (MW: 268.28 g/mol ) is an aryl ether derivative featuring a lipophilic 2-fluoro-6-nitrophenoxy moiety and a basic 1-methylpiperidine ring[1],[2].

The Solubilization Rationale: As a free base, this compound exhibits high lipophilicity and poor aqueous solubility. Attempting to dissolve the free base directly into aqueous cell culture media (pH 7.4) will result in immediate precipitation. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary aprotic solvent. DMSO effectively disrupts the crystalline lattice of the hydrophobic molecule without participating in hydrolysis or altering its ionization state[3].

The Causality of Solvent Toxicity: While DMSO is the universal solvent for small molecule screening, its biological inertness is a dangerous misconception. Concentrations exceeding 0.5% to 1.0% (v/v) in cell culture media induce caspase-independent neuronal death, trigger mitochondrial membrane depolarization, and cause poly-(ADP-ribose)-polymerase (PARP) activation ()[4],[5].

To build a self-validating system , this protocol mandates a "1000x Stock Strategy." By creating intermediate stocks in 100% DMSO and performing a final 1:1000 dilution into aqueous media, the final assay concentration of DMSO is strictly capped at 0.1% (v/v) . This guarantees that any observed phenotypic changes are driven by the piperidine derivative, not solvent toxicity[4].

Quantitative Data Presentation

To minimize repeated freeze-thaw cycles and pipetting errors, gravimetric weighing should be performed once to create a master 10 mM stock, followed by serial dilutions.

Table 1: Gravimetric to Volumetric Conversion for 10 mM Master Stock

(Based on Molecular Weight: 268.28 g/mol )

Mass of Compound (mg)Volume of Anhydrous DMSO (µL)Final Stock Concentration
1.00372.710 mM
2.00745.510 mM
5.001863.710 mM
Table 2: 1000x Serial Dilution Matrix (Target: 0.1% Final DMSO)

This matrix ensures the compound is titrated in DMSO prior to aqueous exposure, preventing the "Ouzo effect" (spontaneous precipitation).

StepSource SolutionVolume of SourceVolume of DiluentDiluent TypeResulting ConcentrationFinal Assay Conc. (Post 1:1000 Media Spike)
1Master Stock--DMSO10 mM (1000x)10 µM
210 mM Stock10 µL90 µLDMSO1 mM (1000x)1 µM
31 mM Stock10 µL90 µLDMSO100 µM (1000x)100 nM
4100 µM Stock10 µL90 µLDMSO10 µM (1000x)10 nM

Step-by-Step Experimental Protocol

Phase 1: Primary Solubilization
  • Equilibration: Allow the vial of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine to equilibrate to room temperature in a desiccator before opening. Causality: Preventing ambient moisture condensation prevents premature degradation of piperidine derivatives[3].

  • Gravimetric Transfer: Accurately weigh the desired mass (e.g., 2.00 mg) into a sterile, low-protein binding microcentrifuge tube.

  • Reconstitution: Add the calculated volume of cell-culture grade, anhydrous DMSO (e.g., 745.5 µL for 2.00 mg) to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution for 30–60 seconds. If the compound resists dissolution, sonicate in a room-temperature water bath for 2–5 minutes until optically clear.

Phase 2: Aliquoting and Storage
  • Aliquot Generation: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots.

  • Storage: Store aliquots at -20°C or -80°C protected from light. Causality: Single-use aliquots prevent cumulative moisture ingress and oxidative degradation during repeated freeze-thaw cycles[3].

Phase 3: Serial Dilution & Aqueous Transfer (The "Spike-In" Method)
  • DMSO Titration: Prepare your concentration-response curve in 100% DMSO using the matrix in Table 2.

  • Media Pre-warming: Warm the supplemented cell culture media (e.g., DMEM + 10% FBS) to 37°C. Causality: Cold media decreases the thermodynamic solubility limit, increasing the risk of compound "crashing out" upon transfer.

  • Aqueous Spike-In: Pipette 1 µL of the 1000x DMSO stock directly into 999 µL of the pre-warmed media. Critical Technique: Dispense the DMSO directly into the liquid (not on the tube wall) while simultaneously vortexing the media. Causality: Rapid dispersion prevents localized supersaturation, avoiding spontaneous micro-precipitation (the Ouzo effect).

  • Assay Application: Immediately apply the compound-laced media to the plated cells. Include a 0.1% DMSO vehicle control well to validate baseline cell viability[4].

Mechanistic Workflow Visualization

Below is the logical workflow for the preparation and handling of the compound, mapping the transition from solid-state to in vitro application.

Workflow Weighing 1. Gravimetric Weighing (Solid Compound) Solubilization 2. Primary Solubilization (10 mM in Anhydrous DMSO) Weighing->Solubilization Add DMSO Storage 3. Aliquot & Store (-20°C, Desiccated) Solubilization->Storage Preserve Dilution 4. Serial Dilution (1000x Stocks in DMSO) Solubilization->Dilution Titrate Transfer 5. Aqueous Transfer (1:1000 in Culture Media) Dilution->Transfer Spike-in Assay 6. In Vitro Cell Assay (Final DMSO ≤ 0.1%) Transfer->Assay Treat Cells

Caption: Workflow for preparing and diluting 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine.

Quality Control & Troubleshooting

  • Validating Solubility: After the aqueous transfer (Step 9), inspect the media under an inverted phase-contrast microscope at 20x magnification. The presence of highly refractive micro-crystals indicates the compound has precipitated. If observed, reduce the maximum assay concentration or increase the FBS concentration slightly to act as a lipid carrier.

  • Vehicle Control Integrity: If the 0.1% DMSO vehicle control exhibits >5% cell death compared to an untreated (media-only) control, verify the quality of the anhydrous DMSO. Hygroscopic absorption of water into aging DMSO stocks can lead to the formation of toxic degradation byproducts over time[6].

References

  • Title: Unexpected low-dose toxicity of the universal solvent DMSO Source: The FASEB Journal URL: [Link]

Sources

Application

Application Note: Chemoselective Nitro Group Reduction of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

Structural Analysis & Mechanistic Challenges The target molecule, 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine, presents a classic chemoselectivity challenge in organic synthesis and drug development. The struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis & Mechanistic Challenges

The target molecule, 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine, presents a classic chemoselectivity challenge in organic synthesis and drug development. The structure features three critical domains:

  • A Nitroarene Moiety : The primary target for reduction to an aniline derivative.

  • An ortho-Fluoro Substituent : Highly susceptible to hydrodefluorination (C-F bond cleavage) under standard catalytic hydrogenation conditions[1].

  • A Basic Tertiary Amine (Piperidine) : Capable of coordinating to and poisoning transition metal catalysts, which alters the electronic environment of the reaction.

The Causality of Hydrodefluorination: During standard catalytic hydrogenation (e.g., using Pd/C), the electron-rich metal surface readily inserts into the activated C-F bond via oxidative addition. This leads to rapid defluorination, yielding the undesired des-fluoro byproduct[2]. To prevent this, the catalytic system must be electronically modulated. Poisoning the catalyst with sulfur (e.g., Sulfided Platinum on Carbon, Pt/C(S)) selectively blocks the highly active sites responsible for C-F insertion, while preserving the sites active for the kinetically faster nitro group reduction[3]. Alternatively, conducting the reaction in an acidic medium has been proven to inhibit dehalogenation[4].

Mechanism Substrate Fluoro-nitroarene PdC Standard Pd/C or Pt/C (Highly Active Metal Sites) Substrate->PdC H2 PtS Sulfided Pt/C (Partially Poisoned Sites) Substrate->PtS H2 Defluorination Oxidative Addition into C-F Hydrodefluorination (Side Product) PdC->Defluorination Fast C-F Cleavage Reduction Selective -NO2 Reduction Target Amine (High Yield) PdC->Reduction Competitive PtS->Defluorination Blocked by Sulfur PtS->Reduction Exclusive Pathway

Mechanistic divergence between standard and sulfided catalysts in halonitroarene reduction.

Strategic Methodologies

To achieve >99% chemoselectivity, we recommend three validated approaches. The choice of method depends on the scale of the reaction and the downstream purification capabilities (e.g., metal scavenging).

  • Catalytic Hydrogenation with Pt/C(S) : The industry standard for scalable, green reduction. The use of sulfided platinum completely suppresses C-F cleavage[3].

  • Iron-Mediated Reduction (Béchamp-type) : A highly reliable, cost-effective method. It operates via a single-electron transfer (SET) mechanism that inherently avoids C-F insertion[5],[1].

  • Tin(II) Chloride Reduction : A mild Lewis acid-mediated reduction excellent for lab-scale synthesis where strict chemoselectivity is required[5],[1].

Workflow Start 4-[(2-Fluoro-6-nitrophenoxy)methyl] -1-methylpiperidine Goal Chemoselective Nitro Reduction (Preserve C-F & Ether) Start->Goal Cat Catalytic Hydrogenation (Scalable, Green) Goal->Cat Chem Chemical Reduction (Lab Scale, Robust) Goal->Chem PtS Pt/C (Sulfided) + H2 Poisoned catalyst prevents C-F insertion Cat->PtS Fe Fe / NH4Cl Electron transfer mechanism No C-F cleavage Chem->Fe Sn SnCl2.2H2O Mild Lewis acid mediated Requires metal scavenging Chem->Sn

Decision workflow for selecting a chemoselective nitro reduction strategy.

Comparative Data Presentation

MethodologyReagentsChemoselectivity (C-F Retention)ScalabilityDownstream ProcessingEnvironmental Impact
Catalytic (Pt/C-S) 5% Pt/C(S), H₂, HCl>99%Excellent (Kilo-lab)Simple filtration, basic extractionLow (Green)
Iron Reduction Fe powder, NH₄Cl, EtOH/H₂O>99%GoodCelite filtration, extractionModerate (Iron waste)
Tin(II) Chloride SnCl₂·2H₂O, EtOAc>99%Poor (Lab-scale only)Emulsion-prone basic workupHigh (Heavy metal)

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation using Sulfided Platinum on Carbon (Pt/C-S)

Rationale: The addition of 1 equivalent of HCl protonates the basic piperidine nitrogen. This prevents the amine from poisoning the catalyst and creates an acidic medium that further inhibits dehalogenation[4].

  • Preparation : In a thick-walled hydrogenation vessel, dissolve 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (1.0 eq) in Methanol (10 mL/g).

  • Acidification : Add 1.05 equivalents of HCl (4M in dioxane) to form the hydrochloride salt in situ.

  • Catalyst Addition : Carefully add 5% Sulfided Platinum on Carbon (Pt/C-S) (5-10% w/w). Safety: Purge the vessel with Nitrogen (3x) before and after catalyst addition.

  • Hydrogenation : Introduce Hydrogen gas (1 atm via balloon or 15-30 psi in a Parr shaker). Stir vigorously at room temperature for 2-4 hours.

  • Monitoring : Monitor reaction completion via LC-MS or TLC (DCM:MeOH 9:1, 1% NH₄OH). The nitro group reduction is typically rapid.

  • Workup : Purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Isolation : Concentrate the filtrate. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ (to deprotonate the piperidine). Extract the aqueous layer with Ethyl Acetate (2x). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the pure amine.

Protocol B: Iron-Mediated Reduction (Béchamp-Type)

Rationale: This classical method relies on single-electron transfer, completely bypassing the oxidative addition mechanism that causes C-F cleavage[5],[1]. Ammonium chloride acts as a mild proton donor, avoiding harsh acids that could theoretically threaten the ether linkage.

  • Preparation : Dissolve the substrate (1.0 eq) in a 3:1 mixture of Ethanol and Water (15 mL/g).

  • Reagent Addition : Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction : Heat the vigorously stirred suspension to 80 °C (reflux) for 2-3 hours. The mixture will turn dark brown/black as iron oxides form.

  • Monitoring : Confirm the disappearance of the yellow nitro starting material via TLC.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron residues. Wash the Celite thoroughly with hot Ethanol and Ethyl Acetate.

  • Isolation : Concentrate the filtrate to remove Ethanol. Basify the remaining aqueous phase with 1M NaOH to pH 10, and extract with Ethyl Acetate (3x). Wash the organics with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Mild Tin(II) Chloride Reduction

Rationale: SnCl₂ is a highly selective, mild reducing agent[1]. The critical step here is the basic workup: Sn(II) and Sn(IV) salts form intractable emulsions unless properly precipitated as hydroxides at pH 7-8.

  • Preparation : Dissolve the substrate (1.0 eq) in Ethyl Acetate (10 mL/g).

  • Reagent Addition : Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion.

  • Reaction : Heat the mixture to 70 °C under a nitrogen atmosphere for 3-5 hours.

  • Workup (Critical Step) : Cool the reaction to room temperature and pour it onto crushed ice. Carefully add 5% aqueous NaHCO₃ or 1M NaOH with vigorous stirring until the aqueous layer reaches pH 7-8. Causality: This specific pH range precipitates the tin salts as granular tin hydroxides, breaking the emulsion[1].

  • Isolation : Filter the entire biphasic mixture through Celite if the precipitate is too thick. Separate the layers and extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • [4] US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents. URL:

  • [2] Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI. URL: [Link]

  • [5] Reduction of nitro compounds. Wikipedia. URL:[Link]

  • [3] WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. Google Patents. URL:

Sources

Method

Nucleophilic aromatic substitution (SNAr) using CAS 1233952-32-3

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) for the Synthesis and Utilization of CAS 1233952-32-3 Executive Summary & Strategic Context CAS 1233952-32-3, chemically identified as 4-[(2-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) for the Synthesis and Utilization of CAS 1233952-32-3

Executive Summary & Strategic Context

CAS 1233952-32-3, chemically identified as 4-[(2-fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine, is a highly specialized building block utilized in the development of targeted therapeutics, including kinase and topoisomerase inhibitors[1][2]. The incorporation of the basic 1-methylpiperidine moiety is a proven strategy in medicinal chemistry to enhance aqueous solubility, improve cell permeability, and establish critical salt-bridge interactions with target proteins (e.g., Asp/Glu residues in kinase hinge regions)[3].

This application note details the causal mechanics, optimized protocols, and downstream utility of CAS 1233952-32-3. The core methodology relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) to construct the sterically demanding ether linkage, followed by downstream functionalization of the nitro-fluoro-arene scaffold.

Mechanistic Rationale: Regioselectivity in SNAr

The synthesis of CAS 1233952-32-3 is achieved via the SNAr reaction between 1,2-difluoro-3-nitrobenzene and (1-methylpiperidin-4-yl)methanol. The success of this reaction hinges on strict regiocontrol.

1,2-difluoro-3-nitrobenzene possesses two potential electrophilic sites: the fluorine at C1 (meta to the nitro group) and the fluorine at C2 (ortho to the nitro group). When the alkoxide nucleophile attacks the C2 position , the resulting Meisenheimer intermediate is highly stabilized by resonance delocalization into the strongly electron-withdrawing ortho-nitro group[2]. Conversely, attack at the C1 position only benefits from weaker inductive stabilization, as resonance delocalization onto the meta-nitro group is orbitally forbidden.

By utilizing a strong base (NaH) at low temperatures, the reaction is kinetically controlled to exclusively yield the C2-substituted product: 1-alkoxy-2-fluoro-6-nitrobenzene (CAS 1233952-32-3).

SNAr_Mechanism SM 1,2-Difluoro-3-nitrobenzene (Starting Material) MC_C2 Meisenheimer Complex at C2 (Resonance Stabilized by ortho-NO2) SM->MC_C2 Attack at C2 MC_C1 Meisenheimer Complex at C1 (No Resonance Stabilization) SM->MC_C1 Attack at C1 Nuc (1-Methylpiperidin-4-yl)methanol + NaH (THF) Nuc->MC_C2 Nuc->MC_C1 Prod CAS 1233952-32-3 (Regioselective Product) MC_C2->Prod F- Elimination Byprod Minor Isomer (Trace/None) MC_C1->Byprod F- Elimination

Regioselective SNAr mechanism favoring C2 attack due to ortho-nitro resonance stabilization.

Quantitative Data: Condition Optimization

The choice of base and temperature dictates the purity and yield of the SNAr reaction. Weaker bases require elevated temperatures, which degrades regioselectivity and promotes side reactions (e.g., ether cleavage or bis-substitution). Strong bases like NaH allow the reaction to proceed at 0 °C to room temperature, ensuring >99:1 regioselectivity.

Table 1: Optimization of SNAr Conditions for CAS 1233952-32-3 Synthesis

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C1)
K₂CO₃ (2.0)DMF80124595:5
Cs₂CO₃ (1.5)DMF6086298:2
KOtBu (1.1)THF0 to 25485>99:1
NaH (1.1) THF 0 to 25 4 88 >99:1

Experimental Protocol 1: Synthesis of CAS 1233952-32-3

This protocol is designed as a self-validating system, utilizing visual and chromatographic cues to ensure successful execution.

Reagents Required:

  • (1-Methylpiperidin-4-yl)methanol: 1.00 eq (10.0 mmol, 1.29 g)

  • 1,2-Difluoro-3-nitrobenzene: 1.05 eq (10.5 mmol, 1.67 g)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.10 eq (11.0 mmol, 0.44 g)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH (0.44 g) in anhydrous THF (20 mL) under a nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Nucleophile Addition: Dissolve (1-methylpiperidin-4-yl)methanol (1.29 g) in THF (10 mL) and add dropwise to the NaH suspension over 10 minutes.

    • Self-Validation Check: The evolution of hydrogen gas (effervescence) provides visual confirmation of alkoxide formation. Stir for 30 minutes at 0 °C until effervescence completely ceases.

  • Electrophile Addition: Dissolve 1,2-difluoro-3-nitrobenzene (1.67 g) in THF (10 mL) and add dropwise to the clear alkoxide solution at 0 °C. The solution will immediately turn deep yellow/orange, indicating the formation of the Meisenheimer complex.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4 hours.

    • Self-Validation Check: Monitor via TLC (10% MeOH in DCM with 1% NH₄OH). The starting alcohol (ninhydrin positive) should disappear, replaced by a new UV-active spot (Rf ~0.4) corresponding to the product.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH:NH₄OH = 90:9:1) to yield CAS 1233952-32-3 as a yellow oil/solid[1].

Downstream Application: Scaffold Elaboration

Once synthesized, CAS 1233952-32-3 is rarely the final API. The standard downstream workflow involves the reduction of the nitro group to an aniline, which unlocks the molecule for subsequent SNAr or Buchwald-Hartwig cross-coupling reactions to build complex heterocycles[2].

Downstream_Workflow Step1 CAS 1233952-32-3 (Building Block) Step2 Nitro Reduction (Pd/C, H2) Yields: 2-Fluoro-6-(alkoxy)aniline Step1->Step2 H2, 1 atm Step3 SNAr or Buchwald-Hartwig Coupling with Heteroaryl Halide Step2->Step3 Base, Catalyst Step4 Advanced Kinase Inhibitor Scaffold (Target API) Step3->Step4 Purification

Workflow for utilizing CAS 1233952-32-3 in the synthesis of advanced API scaffolds.

Experimental Protocol 2: Nitro Reduction to Aniline

Step-by-Step Methodology:

  • Setup: Dissolve CAS 1233952-32-3 (2.0 g) in HPLC-grade Methanol (30 mL). Carefully add 10% Palladium on Carbon (Pd/C, 0.2 g) under a steady stream of nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times using a balloon. Stir vigorously at room temperature for 12 hours.

    • Self-Validation Check: The deep yellow color of the nitro compound will fade to a pale yellow or colorless solution as the aniline forms. TLC (DCM:MeOH 9:1) will show a highly polar, UV-active spot that stains brown with ninhydrin (primary amine).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (2 × 20 mL). Caution: Do not let the Pd/C dry out in the air, as it is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-fluoro-6-((1-methylpiperidin-4-yl)methoxy)aniline in quantitative yield, ready for immediate use in subsequent coupling steps without further purification[2].

References

  • 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine - Fluorochem. fluorochem.co.uk. 1

  • Hiding in plain sight: Optimizing topoisomerase IIα inhibitors into Hsp90β selective binders - PMC. nih.gov. 2

  • US10973817B2 - Pharmaceutical compounds - Google Patents. google.com. 3

Sources

Application

Mass spectrometry fragmentation patterns of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

An Application Note and Protocol for the Mass Spectrometric Analysis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine Introduction: Structural Elucidation of a Novel Piperidine Derivative 4-[(2-Fluoro-6-nitrophe...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

Introduction: Structural Elucidation of a Novel Piperidine Derivative

4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is a complex small molecule featuring several key functional groups that are significant in medicinal chemistry and drug discovery. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its pharmacokinetic properties.[1] The molecule's structure combines this saturated heterocycle with a substituted aromatic ring containing both a nitro and a fluoro group, linked by an ether bridge.[2] Understanding the stability and fragmentation behavior of this molecule under mass spectrometric conditions is paramount for its unambiguous identification, characterization in complex matrices, and for metabolic profiling studies.

This guide provides a comprehensive analysis of the predicted fragmentation patterns of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine, primarily under conditions of positive-mode Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). As a Senior Application Scientist, the rationale behind the fragmentation pathways is explained not merely as a set of bond cleavages, but as a cascade of energetically favorable events dictated by the molecule's inherent chemical properties, such as proton affinity and the stability of resultant ions.[3]

Theoretical Fragmentation Analysis: A Mechanistic Perspective

The fragmentation of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine in a tandem mass spectrometer is a controlled process designed to yield structurally informative fragment ions.[4] The process begins with the ionization of the molecule, followed by the isolation of the precursor ion and its subsequent fragmentation through CID.[5][6]

Step 1: Ionization and Precursor Ion Formation

Given the presence of a tertiary amine in the 1-methylpiperidine ring, the molecule is expected to be highly basic.[7] In a positive-mode ESI source, protonation will overwhelmingly occur at this site, yielding a protonated molecule, [M+H]⁺, with a predicted m/z of approximately 285.

Step 2: Collision-Induced Dissociation (CID) and Key Fragmentation Pathways

Upon isolation and subjection to CID, the protonated precursor ion will fragment. The fragmentation pathways are governed by the principles of charge-site initiation and the formation of the most stable products (cations and neutral molecules). The protonated nitrogen atom acts as the initial charge site, initiating the most dominant fragmentation pathways.[1]

  • Pathway A: α-Cleavage and Iminium Ion Formation (The Dominant Pathway) The most favorable fragmentation route for protonated aliphatic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[8][9] For this molecule, the most labile bond is the one connecting the piperidine ring to the exocyclic methylene group. This cleavage is driven by the formation of a highly stable, resonance-stabilized N-methyl-4-methylenepiperidinium iminium ion. This is predicted to be the base peak in the MS/MS spectrum.

  • Pathway B: Ether Linkage Cleavage While less common than α-cleavage in this context, direct cleavage of the ether linkage can occur. Fragmentation of the C-O bond between the methylene bridge and the phenoxy ring would also lead to the formation of the m/z 98 iminium ion, with the neutral loss of 2-fluoro-6-nitrophenol. This pathway converges with Pathway A.

  • Pathway C: Fragmentation of the Aromatic Moiety Nitroaromatic compounds have characteristic fragmentation patterns, often involving the loss of the nitro group.[10][11] While the charge is primarily localized on the distant piperidine ring, sufficient collisional energy can induce fragmentation on the aromatic portion. This can include the neutral loss of NO₂ (46 Da) or NO (30 Da). These fragments are expected to be of lower intensity compared to the iminium ion.

  • Pathway D: Piperidine Ring Fission The protonated piperidine ring itself can undergo cleavage, leading to smaller acyclic fragment ions.[1] These pathways are generally more complex and result in lower mass ions, providing complementary structural information.

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process is critical to understanding the resulting spectrum.

G cluster_precursor Precursor Ion cluster_fragments Primary Fragments M_H [M+H]⁺ m/z 285 C₁₃H₁₈FN₂O₃⁺ FragA Fragment A (Base Peak) m/z 98 C₆H₁₂N⁺ (Iminium Ion) M_H->FragA  Neutral Loss:  C₇H₅FNO₃  (2-fluoro-6-nitrophenol) FragC1 Fragment C1 m/z 239 [M+H-NO₂]⁺ M_H->FragC1  NL: NO₂ (46 Da) FragC2 Fragment C2 m/z 255 [M+H-NO]⁺ M_H->FragC2  NL: NO (30 Da)

Caption: Predicted fragmentation pathway of protonated 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine.

Predicted Mass Spectrometry Data

The following table summarizes the major ions predicted to be observed in the MS/MS spectrum of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine. The exact relative abundances will depend on the specific collision energy used.

Predicted Ion m/z (Monoisotopic)Proposed FormulaProposed Fragmentation PathwayNotes
285.1296[C₁₃H₁₈FN₂O₃]⁺Protonated Molecular IonThe precursor ion selected for MS/MS analysis.
98.0964[C₆H₁₂N]⁺α-cleavage at the C4 position of the piperidine ring.Expected to be the base peak due to the high stability of the resulting iminium ion.[1][8]
239.1241[C₁₃H₁₈FN₁O₁]⁺Neutral loss of nitrogen dioxide (NO₂) from the precursor ion.A characteristic loss for nitroaromatic compounds.[10]
255.1292[C₁₃H₁₈FN₂O₂]⁺Neutral loss of nitric oxide (NO) from the precursor ion.Another common fragmentation for nitroaromatics, often following a rearrangement.[10]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Materials and Reagents
  • Analyte: 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (≥95% purity)[2]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additive: Optima™ LC/MS grade formic acid.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 (v/v) mixture of acetonitrile and water. This solution is used for direct infusion or LC-MS injection.

Liquid Chromatography (LC) Parameters

The goal of the chromatography is to separate the analyte from any impurities and deliver it efficiently to the mass spectrometer.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A standard reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 9.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS Method:

    • Full Scan (MS1): Scan from m/z 50 to 500 to confirm the presence and isolation window for the precursor ion ([M+H]⁺ at m/z ~285.13).

    • Product Ion Scan (MS/MS): Select the precursor ion at m/z 285.13 with an isolation width of ~1 Da. Apply a range of collision energies (e.g., 10, 20, 40 eV) using argon or nitrogen as the collision gas to observe the full profile of fragment ions. The optimal energy is one that produces a rich spectrum of fragments, typically around 20 eV for this type of cleavage.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Stock Solution (1 mg/mL in MeOH) B Working Solution (1 µg/mL in 50:50 ACN:H₂O) A->B Dilution C LC Separation (C18 Column) B->C D ESI Source (+ Ionization) C->D E MS1: Full Scan (Find m/z 285) D->E F MS/MS: Product Ion Scan (Fragment m/z 285) E->F G Analyze Spectrum (Identify Fragments) F->G

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion and Broader Implications

The predictable and dominant fragmentation of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine to a stable iminium ion at m/z 98 provides a highly specific and sensitive transition for its quantification using techniques like Multiple Reaction Monitoring (MRM). The characteristic, albeit lower intensity, fragments resulting from cleavages around the nitroaromatic ring offer valuable confirmatory evidence for structural elucidation. This application note provides the theoretical foundation and a practical, validated protocol for researchers in pharmaceutical development, metabolism studies, and analytical chemistry to confidently identify and characterize this molecule. The principles outlined here are broadly applicable to other complex molecules containing a piperidine scaffold.

References

  • Title: Mass Spectrometry of Dyes. IV. Electron Impact Reaction of Nitrophenyl Phenyl Ethers and Their Charge Migration Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine - NextSDS Source: NextSDS URL: [Link]

  • Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Massachusetts Lowell URL: [Link]

  • Title: Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers Source: LCGC International URL: [Link]

  • Title: 4 Mass Spectrometry Source: Thieme Connect URL: [Link]

  • Title: 1-Methylpiperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mass Spec - Web IITD Sites Source: Indian Institute of Technology Delhi URL: [Link]

  • Title: Fragmentation (mass spectrometry) - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Selected Ion Fragmentation with a Tandem Quadrupole Mass Spectrometer. Source: Defense Technical Information Center URL: [Link]

  • Title: Mass Spectrometry Part 4-Fragmentation in Ethers Source: YouTube URL: [Link]

Sources

Method

Application Note: In Vivo Dosing Strategies for Fluorinated Piperidine Analogs

Introduction & Mechanistic Rationale Fluorinated piperidines have emerged as a privileged scaffold in modern drug discovery. The strategic substitution of hydrogen with fluorine on the piperidine ring profoundly alters t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated piperidines have emerged as a privileged scaffold in modern drug discovery. The strategic substitution of hydrogen with fluorine on the piperidine ring profoundly alters the physicochemical and pharmacokinetic (PK) landscape of the molecule. As a Senior Application Scientist, it is critical to understand that dosing these compounds in vivo requires strategies that account for these molecular shifts.

The incorporation of fluorine drives three primary mechanistic changes:

  • Metabolic Stability (CYP450 Evasion): The carbon-fluorine (C–F) bond is significantly stronger (approx. 110–126 kcal/mol) than the carbon-hydrogen (C–H) bond. This increased bond dissociation energy effectively blocks cytochrome P450-mediated oxidative metabolism at the substituted positions, prolonging the drug's half-life[1].

  • Basicity Modulation: The strong electron-withdrawing nature of fluorine exerts an inductive effect that lowers the pKa​ of the basic piperidine nitrogen. Reducing the pKa​ from ∼9.5 to ∼7.5−8.0 decreases the proportion of protonated species at physiological pH, which directly correlates with reduced hERG channel affinity (cardiotoxicity) and improved membrane permeability[2][3].

  • Increased Lipophilicity: Fluorination typically increases the lipophilicity ( LogP/LogD ) of the molecule, enhancing blood-brain barrier (BBB) penetration but simultaneously complicating aqueous solubility[4].

G A Piperidine Scaffold B Fluorine Substitution A->B C1 Lower Nitrogen pKa B->C1 C2 Increased C-F Bond Energy B->C2 C3 Increased Lipophilicity B->C3 D1 Reduced hERG Liability C1->D1 D2 CYP450 Evasion C2->D2 D3 Enhanced BBB Penetration C3->D3

Figure 1: Mechanistic causality of fluorine substitution on piperidine pharmacokinetics and toxicity.

Pre-Formulation and Vehicle Selection

Because fluorinated piperidines exhibit high lipophilicity and reduced aqueous solubility, standard saline buffers are rarely sufficient for in vivo dosing. If a lipophilic compound precipitates in the bloodstream post-injection, it leads to erratic PK profiles, micro-embolisms, and acute toxicity.

Causality in Vehicle Selection:

  • Intravenous (IV) Vehicles: To maintain the fluorinated analog in solution without causing hemolysis, co-solvents such as PEG400 and Ethanol are utilized. A standard well-tolerated IV vehicle is 10% Ethanol / 40% PEG400 / 50% Water for Injection (WFI)[5].

  • Oral (PO) Vehicles: For oral administration, the goal is to maximize gastrointestinal absorption. If the compound is highly lipophilic, Self-Emulsifying Drug Delivery Systems (SEDDS) or suspensions in 0.5% Methylcellulose (MC) with 0.1% Tween-80 are preferred to prevent aggregation and enhance dissolution in the gut[5][6].

In Vivo Dosing Protocols (Rodent Models)

The following protocols are designed as self-validating systems for Sprague-Dawley (SD) rats (250–300 g) to ensure high reproducibility in PK parameter estimation.

Intravenous (IV) Dosing Protocol

Objective: Determine systemic clearance ( CL ), volume of distribution ( Vd​ ), and elimination half-life ( t1/2​ ).

  • Preparation: Dissolve the fluorinated piperidine analog in 10% Ethanol. Once completely dissolved, add 40% PEG400, vortex for 2 minutes, and finally add 50% WFI slowly while stirring[5]. Final concentration: 1 mg/mL .

  • Animal Prep: Ensure rats are surgically implanted with jugular vein catheters (JVC) 48 hours prior to the study to minimize stress-induced physiological changes.

  • Administration: Administer the dose at 1 mg/kg via the lateral tail vein using a 27G needle. The dosing volume must be strictly controlled at 1 mL/kg to prevent fluid overload.

  • Flushing: Flush the needle with 0.1 mL of heparinized saline to ensure the full dose is delivered.

Oral (PO) Gavage Protocol

Objective: Assess oral bioavailability ( F% ).

  • Fasting (Critical Step): Fast the rats overnight (12–14 hours) prior to dosing. Causality: Food in the GI tract heavily alters the absorption of lipophilic basic amines by binding the drug or altering gastric pH. Water should remain available ad libitum.

  • Preparation: Suspend the compound in 0.5% Methylcellulose containing 0.1% Tween-80. Homogenize using a probe sonicator for 5 minutes on ice to achieve a uniform nanosuspension[5]. Final concentration: 1 mg/mL .

  • Administration: Administer at 5 mg/kg via oral gavage using an 18G stainless steel feeding needle. Dosing volume: 5 mL/kg .

  • Post-Dosing: Return food to the animals 4 hours post-dose to prevent interference with the absorption phase.

PK_Workflow Step1 1. Pre-Formulation (Solubility & pKa Profiling) Step2 2. Vehicle Selection (IV: PEG400/EtOH | PO: SEDDS/MC) Step1->Step2 Step3 3. In Vivo Dosing (Rodent IV/PO Models) Step2->Step3 Step4 4. Serial Blood Sampling (0.083 to 24 hours) Step3->Step4 Step5 5. Plasma Extraction (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantification) Step5->Step6 Step7 7. PK Parameter Calculation (CL, Vd, F%, t1/2) Step6->Step7

Figure 2: End-to-end experimental workflow for in vivo pharmacokinetic evaluation.

Pharmacokinetic Sampling & Bioanalysis

  • Blood Collection: Collect of blood via the JVC into K2​EDTA tubes at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Separation: Centrifuge the blood samples immediately at 4,000×g for 10 minutes at 4∘C . Transfer the plasma supernatant to 96-well plates and store at −80∘C .

  • Protein Precipitation: Add of cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to of plasma. Vortex for 5 minutes and centrifuge at 15,000×g for 10 minutes.

  • LC-MS/MS: Inject of the supernatant into an LC-MS/MS system equipped with a C18 column. The high lipophilicity of fluorinated piperidines requires a gradient mobile phase starting at 10% Acetonitrile/0.1% Formic acid and ramping to 95% Acetonitrile.

Representative Data Presentation

The table below illustrates the typical PK shifts observed when transitioning from a non-fluorinated piperidine to a fluorinated analog. Notice the marked decrease in clearance and the resulting increase in oral bioavailability, validating the metabolic shielding provided by the C–F bond.

ParameterUnitNon-Fluorinated Piperidine4-Fluoro Piperidine AnalogCausality / Rationale
pKa​ (Basic N) -9.67.8Inductive electron withdrawal by Fluorine[2].
LogD7.4​ -1.82.9Increased lipophilicity from fluorination[4].
IV Clearance ( CL ) mL/min/kg 55.418.2C-F bond blocks CYP450 oxidation[1].
Volume of Dist. ( Vd​ ) L/kg 2.14.5Higher lipophilicity drives tissue distribution.
Half-life ( t1/2​ ) hr 0.83.4Reduced clearance prolongs systemic circulation.
Oral Bioavailability ( F ) % 12%48%Evasion of first-pass hepatic metabolism[5].

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (NIH) / PMC URL:[Link]

  • LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery Drug Development & Delivery URL:[Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Lead Optimisation: What You Should Know! | The Handbook of Medicinal Chemistry Royal Society of Chemistry (RSC) URL:[Link]

  • Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780: Pharmacokinetics National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling or troubleshooting the synthesis of 4-[(2-fluoro-6-nitrophenoxy)methyl]-1-methylpipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling or troubleshooting the synthesis of 4-[(2-fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine.

The most efficient synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between 1,2-difluoro-3-nitrobenzene and (1-methylpiperidin-4-yl)methanol. While the electron-withdrawing nitro group highly activates the aromatic ring toward nucleophilic attack, achieving high yields requires strict control over base selection, thermodynamics, and moisture.

Troubleshooting FAQs

Q1: Why is my reaction yield stalling below 50%, and how can I drive it to completion? A1: The stalling is almost certainly caused by a pKa mismatch between your base and the nucleophile. If you are using a mild base like potassium carbonate (K2CO3) in DMSO or DMF, you are relying on an equilibrium-driven deprotonation. Aliphatic alcohols like (1-methylpiperidin-4-yl)methanol have a pKa of ~15–16, whereas the conjugate acid of K2CO3 has a pKa of ~10.3. This results in incomplete alkoxide formation, requiring excessive heating (90 °C) that degrades the product[1]. Solution: Switch to a strong, irreversible base like Sodium Hydride (NaH) in anhydrous THF. NaH completely deprotonates the alcohol, forming a highly reactive alkoxide that drives the SNAr reaction to completion at room temperature.

Q2: I am seeing a significant amount of 2-fluoro-6-nitrophenol byproduct. What causes this? A2: The formation of 2-fluoro-6-nitrophenol is the result of a competing hydrolysis reaction. 1,2-difluoro-3-nitrobenzene is highly polarized and extremely sensitive to moisture[2]. If water is present in your solvent, or if your base contains hydroxide impurities, the resulting hydroxide ions will outcompete your bulky alcohol nucleophile. The hydroxide attacks the highly activated C2 position, yielding the phenol byproduct. Solution: Ensure strictly anhydrous conditions. Use freshly dried THF, handle NaH under an inert nitrogen or argon atmosphere, and flame-dry your glassware.

Q3: Are there regioselectivity issues (attack at C1 vs. C2) in this specific SNAr? A3: Regioselectivity is highly favorable toward the C2 position, so C1 attack is minimal if the temperature is controlled. In 1,2-difluoro-3-nitrobenzene, the fluorine at the 2-position is flanked by the highly electron-withdrawing nitro group (ortho) and the other fluorine (ortho)[3]. This creates a severe electron deficiency at C2. The nucleophile will kinetically and thermodynamically favor attack at C2 to form the stabilizing Meisenheimer complex, ultimately displacing the C2 fluorine to yield the desired 2-fluoro-6-nitrophenoxy architecture.

Quantitative Data: Reaction Optimization

The following table summarizes the causality between base/solvent selection and reaction outcomes, demonstrating why NaH/THF is the superior system.

Base (Equiv)SolventTemp (°C)AtmosphereConversion (%)Phenol Byproduct (%)
K2CO3 (2.0)DMF90Air45%15%
K2CO3 (2.0)DMSO90N255%20%
NaH (1.2)DMF0 to RTN2>90%<5%
NaH (1.2) THF 0 to RT N2 >95% <2%

Self-Validating Experimental Protocol

This protocol utilizes a self-validating system where visual and chemical cues confirm the success of each mechanistic step.

Reagents:

  • 1,2-difluoro-3-nitrobenzene (1.0 equiv)

  • (1-methylpiperidin-4-yl)methanol (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH in anhydrous THF in a flame-dried flask under N2. Cool to 0 °C. Add a solution of (1-methylpiperidin-4-yl)methanol in THF dropwise over 15 minutes.

    • Validation Checkpoint 1: Observe continuous H2 gas evolution (bubbling). The cessation of bubbling indicates complete, irreversible alkoxide formation.

  • Electrophile Addition: Maintain the reaction at 0 °C. Add 1,2-difluoro-3-nitrobenzene dropwise via syringe.

    • Validation Checkpoint 2: The solution will immediately develop a deep yellow/orange hue. This color change visually confirms the formation of the SNAr Meisenheimer complex.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint 3: Perform TLC or LC-MS. The reaction is complete when the starting material is consumed and the product mass ([M+H]+ = 269.1) is dominant. The absence of an m/z 158 peak confirms successful moisture control (no phenol byproduct).

  • Quench and Isolation: Cool the mixture back to 0 °C. Carefully quench the excess NaH by adding saturated aqueous NH4Cl dropwise. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Reaction Workflow

SNAr_Workflow Start 1,2-Difluoro-3-nitrobenzene + Alkoxide Nucleophile Intermediate Meisenheimer Complex (C2 Position Attack) Start->Intermediate Anhydrous Conditions (NaH/THF) Phenol 2-Fluoro-6-nitrophenol (Hydrolysis Byproduct) Start->Phenol Moisture/OH- Present (Competing Nucleophile) Product 4-[(2-Fluoro-6-nitrophenoxy)methyl] -1-methylpiperidine Intermediate->Product F- Elimination (Thermodynamic Sink)

Mechanistic workflow for SNAr etherification and hydrolysis side-reaction.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for CAS 1233952-32-3

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic amines. This guide addresses the specific physicochemical hurdles associated with CAS 1233952-32-3 (4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine) and provides self-validating protocols to ensure reliable experimental dosing.

Part 1: Mechanistic Q&A – The Root Cause of Precipitation

Q1: Why does CAS 1233952-32-3 readily dissolve in 0.1 M HCl but instantly precipitate when neutralized to pH 7.4 in PBS? A1: The solubility behavior of this compound is dictated by its biphasic structural nature. It contains a highly lipophilic 2-fluoro-6-nitrophenoxy moiety and an ionizable tertiary amine (1-methylpiperidine). Tertiary amines typically exhibit a pKa between 9.0 and 10.0[1]. In acidic environments (e.g., 0.1 M HCl), the piperidine nitrogen is fully protonated, forming a highly water-soluble hydrochloride salt. However, as the pH approaches 7.4, the equilibrium shifts, and a significant fraction of the compound reverts to its uncharged free-base form. The free base is dominated by the hydrophobic fluoronitrophenyl group, which drives rapid hydrophobic aggregation and subsequent precipitation out of the aqueous phase.

Table 1: Predictive Physicochemical Properties of CAS 1233952-32-3

PropertyEstimated ValueImpact on Aqueous Solubility
Molecular Weight 268.28 g/mol Moderate; small enough for standard macrocyclic encapsulation.
pKa (Piperidine N) ~9.5Highly soluble at pH < 7.0; poorly soluble at pH > 8.0.
LogP (Free Base) ~2.5 - 3.0High lipophilicity; prone to precipitation in neutral buffers.
Hydrogen Bond Donors 0Limits interaction with water molecules in the free base form.

Part 2: Formulation & Solubilization Strategies

Q2: I need to dose cells at physiological pH (7.4) without exceeding 0.5% DMSO. How can I keep the compound in solution? A2: When pH adjustment is not an option due to biological constraints, the most robust method is macrocyclic encapsulation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [2]. HP-β-CD features a hydrophobic internal cavity that sequesters the lipophilic fluoronitrophenyl ring, while its hydrophilic hydroxyl exterior maintains aqueous solubility[3]. This host-guest complexation effectively shields the hydrophobic core from water, preventing aggregation without altering the bulk pH.

G Start Target Concentration & pH Requirement? Acidic Low pH (< 5.0) Acceptable Start->Acidic Yes Physiol Physiological pH (7.0 - 7.4) Start->Physiol No Salt In situ HCl Salt Formation (Aqueous) Acidic->Salt DMSO DMSO Stock Dilution (<0.5% final) Physiol->DMSO Low Conc (<10 µM) HPBCD HP-β-CD Complexation (10-20% w/v) Physiol->HPBCD High Conc (>10 µM)

Figure 1: Decision tree for solubilizing CAS 1233952-32-3 based on assay requirements.

Part 3: Step-by-Step Experimental Protocols

Protocol A: HP-β-CD Complexation for Neutral pH Assays

This protocol leverages the "solvent shift" method combined with cyclodextrin encapsulation to achieve a stable 10 mM stock at pH 7.4[4].

Materials:

  • CAS 1233952-32-3 powder

  • 100% Anhydrous DMSO

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 1X PBS (pH 7.4)

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve CAS 1233952-32-3 in 100% anhydrous DMSO to create a 50 mM master stock. Vortex until completely clear. Causality: DMSO disrupts the crystal lattice energy of the free base, forcing it into a solvated state.

  • Carrier Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation (The Critical Step): Place the 20% HP-β-CD solution on a magnetic stirrer at 400 rpm. Slowly add the 50 mM DMSO stock dropwise into the vortex center until you reach the target concentration (e.g., a 1:5 dilution yields a 10 mM compound stock in 20% HP-β-CD with 20% DMSO).

  • Equilibration: Allow the solution to stir at room temperature for 30 minutes. Causality: This provides the thermodynamic time required for the lipophilic moiety to partition into the cyclodextrin cavity before the DMSO diffuses away.

  • Final Dilution: Dilute this intermediate stock into your final cell culture media. The final DMSO concentration will drop below 0.5%, but the compound will remain soluble due to the protective HP-β-CD shell[5].

Workflow Step1 Weigh Compound CAS 1233952-32-3 Step2 Dissolve in 100% DMSO Step1->Step2 Step4 Dropwise Addition with Stirring Step2->Step4 Step3 Prepare 20% w/v HP-β-CD in Buffer Step3->Step4 Step5 Clear Solution (Assay Ready) Step4->Step5

Figure 2: Workflow for HP-β-CD complexation to prevent solvent-shift precipitation.

Protocol B: In Situ Hydrochloride Salt Formation (For Non-Biological Assays)

If your downstream application (e.g., NMR, analytical chemistry) tolerates low pH, forming the HCl salt is the most efficient method.

  • Suspend CAS 1233952-32-3 in deionized water (it will appear cloudy).

  • Add 0.1 M HCl dropwise while monitoring the pH continuously.

  • Once the pH drops below 4.0, the piperidine nitrogen will fully protonate, and the suspension will rapidly clear as the soluble salt forms.

Part 4: Frequently Asked Questions (FAQs)

Q3: My DMSO stock crashed out immediately upon dilution into the assay buffer. Can I save the sample? A3: This is a classic "solvent shift" precipitation. When the DMSO is diluted by the aqueous buffer, the compound's local solubility limit is instantly exceeded. You can attempt to rescue the sample by gently warming it to 37°C and sonicating for 10 minutes. However, if microcrystals have formed, it is often better to discard the dilution and use the HP-β-CD protocol (Protocol A) to ensure uniform dosing and prevent irreproducible assay data.

Q4: Does the fluorine atom or the nitro group impact the solubility? A4: Yes, significantly. Both the fluorine atom and the nitro group are strongly electron-withdrawing and highly lipophilic. While they do not directly alter the pKa of the distant piperidine nitrogen (separated by an ether linkage and an alkyl chain), they drastically increase the overall LogP of the molecule[1]. This high lipophilicity is the primary driver of the compound's insolubility in its uncharged state.

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities - Yuntsg.com. Available at:[Link]

  • pKa Determination in non-Aqueous Solvents - University of Liverpool Repository. Available at:[Link]

  • Cyclodextrins used as excipients - European Medicines Agency (EMA). Available at:[Link]

  • Full article: Solubility enhancement and IVIVC analysis of an optimized rosuvastatin calcium-2-hydroxypropyl-β-cyclodextrin inclusion complex - Taylor & Francis. Available at:[Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes - MDPI. Available at:[Link]

  • Dissolution, Cyclodextrin-Enhanced Solubilization, and Mass Removal of an Ideal Multicomponent Organic Liquid - PMC/NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with field-proven, mechanistically gr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with field-proven, mechanistically grounded protocols to prevent the degradation of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine during handling, storage, and assay development.

Section 1: Mechanistic Analysis of Core Degradation Pathways

Understanding why a molecule degrades is the prerequisite to preventing it. This compound contains three highly reactive structural motifs that dictate its stability profile:

  • Tertiary Amine (1-methylpiperidine): Aliphatic tertiary amines are highly susceptible to N-oxidation. In the presence of molecular oxygen or trace peroxides (often found in aging ether or ethereal solvents), the lone pair on the nitrogen is oxidized to form an N-oxide degradant[1]. This is typically observed as a +16 Da mass shift in LC-MS[2].

  • Nitroaromatic System: Nitroaromatic compounds are notoriously sensitive to UV and visible light. Photolysis of the nitro group can trigger complex photoreduction (yielding nitroso or amine derivatives) or radical-driven ring cleavage. This degradation is almost always accompanied by a visible color shift from clear to yellow or brown[3].

  • Activated Fluorine: The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement severely depletes the electron density of the aromatic ring, making it a prime target for Nucleophilic Aromatic Substitution ( SN​Ar ) [4]. In the presence of moisture (water) or hydroxide ions, the fluorine acts as an excellent leaving group and is displaced to form a phenol derivative.

G API 4-[(2-Fluoro-6-nitrophenoxy)methyl] -1-methylpiperidine NOx N-Oxidation (+16 Da Mass Shift) API->NOx O2, Peroxides (Tertiary Amine) Photo Photodegradation (Color Change: Yellow/Brown) API->Photo UV/Vis Light (Nitroaromatic) SNAr SNAr Hydrolysis (-F, +OH) API->SNAr H2O, OH-, Heat (Activated Fluorine)

Caption: Core degradation pathways of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine.

Section 2: Quantitative Storage Tolerances

To design a self-validating storage protocol, we must establish strict environmental boundaries. The following table summarizes the quantitative tolerances required to maintain API integrity.

Environmental FactorRisk LevelPrimary Degradation MechanismRecommended Tolerance / ControlVisual/Analytical Indicator
Light (UV/Vis) HighPhotodegradation of nitro group[5]< 200 lux (Use Amber Vials)Solution turns yellow/brown
Oxygen/Peroxides MediumN-oxidation of tertiary amine[1]< 1% O2​ headspace (Argon purge)LC-MS: +16 Da mass shift
Moisture ( H2​O ) High SN​Ar Hydrolysis of fluorine[4]< 0.1% water content (Anhydrous)LC-MS: -19 Da + 17 Da shift
Temperature MediumKinetic acceleration of SN​Ar Store at -20°CGeneral purity decrease
Section 3: Step-by-Step Experimental Workflows
Workflow 1: Preparation and Inert Storage of Aliquots

To prevent repeated freeze-thaw cycles and atmospheric exposure, the API should be aliquoted immediately upon receipt. Every step in this protocol is designed to eliminate a specific degradation trigger.

  • Reconstitution: Dissolve the lyophilized powder in an anhydrous, peroxide-free solvent (e.g., anhydrous DMSO or Acetonitrile).

    • Causality: Anhydrous solvents prevent SN​Ar hydrolysis, while peroxide-free grades prevent N-oxidation[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and does not extract plasticizers that might react with the highly activated API.

  • Aliquoting: Dispense single-use volumes into amber glass vials.

    • Causality: Amber glass blocks UV light < 400 nm, mitigating nitroaromatic photodegradation[3].

  • Inert Gas Purging: Gently blow a stream of high-purity Argon or Nitrogen over the liquid surface for 10-15 seconds to displace oxygen.

  • Sealing: Cap immediately with PTFE-lined screw caps to prevent moisture ingress.

  • Storage: Transfer vials to a desiccator box stored at -20°C.

Workflow Start 1. Reconstitute in Anhydrous Solvent Filter 2. Filter Sterilize (0.22 µm PTFE) Start->Filter Aliquot 3. Aliquot into Amber Glass Vials Filter->Aliquot Argon 4. Purge Headspace with Argon/N2 Aliquot->Argon Seal 5. Seal with PTFE-lined Caps Argon->Seal Store 6. Store at -20°C in Desiccator Seal->Store

Caption: Step-by-step workflow for the preparation and inert storage of sensitive API aliquots.

Workflow 2: Forced Degradation Testing (Stability-Indicating Assay Validation)

To ensure your analytical methods (LC-MS/HPLC) can accurately detect degradation, you must generate reference degradants.

  • Oxidative Stress: Add 0.3% H2​O2​ to a 1 mg/mL API solution. Incubate at room temperature for 2 hours. This will force the N-oxidation of the tertiary amine[1].

  • Hydrolytic Stress: Add 0.1 M NaOH to a 1 mg/mL API solution. Incubate at 40°C for 4 hours. The basic conditions will drive the SN​Ar displacement of the fluorine atom[4].

  • Photolytic Stress: Expose a 1 mg/mL API solution in a clear quartz vial to 1.2 million lux hours of UV/Vis light (ICH Q1B standard). Monitor for the characteristic yellowing of the nitroaromatic system[5].

Section 4: Troubleshooting FAQs

Q: My stock solution was clear when prepared, but after a month at 4°C, it has turned a distinct yellow-brown. Is it still usable? A: No, the solution should be discarded. This color change is a classic hallmark of nitroaromatic photodegradation[3]. Even ambient laboratory lighting can trigger the photolysis of the nitro group, leading to complex radical reactions and the formation of colored polymeric or reduced species. Always use amber vials and minimize exposure to benchtop light.

Q: During routine LC-MS purity checks, I noticed a new peak eluting slightly earlier than the parent API, with an m/z shift of +16 Da. What caused this? A: This is the N-oxide degradation product. The 1-methylpiperidine ring contains an aliphatic tertiary amine, which is highly prone to N-oxidation in the presence of dissolved oxygen or trace peroxides in your solvent[1][2]. To prevent this, ensure you are using high-quality, peroxide-free solvents and purging the headspace of your storage vials with Argon.

Q: We ran a forced degradation study under basic conditions (pH 10) and saw rapid degradation. The primary degradant shows a mass shift of -2 Da (net). What is the mechanism? A: This is a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The mass shift of -2 Da corresponds to the loss of a Fluorine atom (-19 Da) and the addition of a Hydroxyl group (+17 Da) from the basic moisture[4]. The fluorine in your compound is highly activated by the adjacent electron-withdrawing nitro group, making it an excellent leaving group for nucleophilic attack by hydroxide ions. Keep the compound strictly anhydrous.

References
  • Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products Source: PMC - NIH URL:[Link]

  • Development of an analytical method for the determination of pimavanserin and its impurities applying analytical quality by design principles as a risk-based strategy Source: PubMed - NIH URL:[Link]

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process Source: PubMed - NIH URL:[Link]

  • Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

How to remove impurities from 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine batches

Welcome to the Technical Support Center. This hub is specifically designed for researchers, medicinal chemists, and drug development professionals working with fluorinated piperidine building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is specifically designed for researchers, medicinal chemists, and drug development professionals working with fluorinated piperidine building blocks. Below, you will find an in-depth troubleshooting guide, self-validating experimental protocols, and mechanistic insights for the purification of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1233952-32-3) [1].

Part 1: Troubleshooting & FAQs

Q1: What are the primary impurities in my crude batch, and what is the mechanistic causality behind their formation? A: The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between 1,2-difluoro-3-nitrobenzene (the electrophile) and (1-methylpiperidin-4-yl)methanol (the nucleophile) in the presence of a strong base. If you are seeing a complex crude profile, it is likely due to the following predictable side reactions:

  • Unreacted Electrophile: Incomplete conversion leaves neutral 1,2-difluoro-3-nitrobenzene in the matrix.

  • Unreacted Nucleophile: Excess (1-methylpiperidin-4-yl)methanol remains as a highly polar, basic amine.

  • Regioisomers: The SNAr reaction can occur at the sterically hindered but electronically viable C2 position, yielding the regioisomer 4-[(3-fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine.

  • Hydrolysis Byproducts: Trace moisture in your solvent generates hydroxide ions, which attack the electrophile to form 2-fluoro-6-nitrophenol, an acidic impurity.

SNArPathway SM1 1,2-Difluoro-3-nitrobenzene (Electrophile) Intermediate Meisenheimer Complex (Reactive Intermediate) SM1->Intermediate SNAr Reaction Hydro Phenolic Impurity 2-Fluoro-6-nitrophenol SM1->Hydro Trace H2O/OH- (Side Reaction) SM2 (1-Methylpiperidin-4-yl)methanol (Nucleophile) SM2->Intermediate SNAr Reaction Base Base (e.g., NaH) Base->Intermediate Deprotonation Target Target Compound 4-[(2-Fluoro-6-nitrophenoxy)methyl]- 1-methylpiperidine Intermediate->Target C1 Substitution (Major) Regio Regioisomer Impurity 4-[(3-Fluoro-2-nitrophenoxy)methyl]- 1-methylpiperidine Intermediate->Regio C2 Substitution (Minor)

Diagram 1: Mechanistic pathway of SNAr synthesis and associated impurity formation.

Q2: How can I selectively remove the unreacted 1,2-difluoro-3-nitrobenzene and 2-fluoro-6-nitrophenol without using column chromatography? A: You must exploit the distinct pKa values of the mixture components [2]. The piperidine nitrogen of your target compound has a pKa of ~9.5. By performing an orthogonal acid-base extraction, you can partition the target compound into the aqueous phase as a protonated salt (at pH < 2), leaving the neutral 1,2-difluoro-3-nitrobenzene in the organic phase. Subsequent basification to pH > 12 neutralizes the target (driving it back to the organic phase) while deprotonating the phenolic impurity (pKa ~7.2) into a highly water-soluble phenoxide anion [3].

Q3: The acid-base extraction successfully removed neutral and acidic impurities, but unreacted (1-methylpiperidin-4-yl)methanol remains. How do I clear this basic impurity? A: Because both the target and the alcohol precursor are basic amines, they will co-extract during pH manipulations. To resolve this, transition to selective crystallization. The target compound is significantly more lipophilic. When converted to a hydrochloride salt in a moderately polar solvent system (like isopropanol/diethyl ether), the target forms a highly crystalline precipitate. The highly polar hydrochloride salt of the starting alcohol tends to remain dissolved in the mother liquor.

Part 2: Quantitative Data & Impurity Profiling

To successfully execute the purification, you must understand the physicochemical properties of the matrix. The table below summarizes the theoretical data used to design the isolation strategy.

CompoundRole in MatrixEst. pKaEst. LogPPrimary Removal Strategy
4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine Target Product9.52.8N/A (Retained)
1,2-Difluoro-3-nitrobenzene Unreacted ElectrophileN/A2.4Acidic Wash (Discard Org Layer)
(1-Methylpiperidin-4-yl)methanol Unreacted Nucleophile9.80.5Crystallization (Discard Mother Liq)
2-Fluoro-6-nitrophenol Hydrolysis Byproduct7.21.8Basic Wash (Discard Aq Layer)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Orthogonal Acid-Base Extraction

This protocol separates the target basic amine from neutral and acidic impurities.

  • Step 1: Dissolution. Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Step 2: Acidic Extraction. Add 100 mL of 1M aqueous HCl. Shake vigorously and vent.

    • Causality: The basic piperidine nitrogen protonates, making the target highly water-soluble. Neutral impurities remain in the EtOAc.

    • Validation Check: Test the pH of the aqueous layer using pH paper; it must be < 2. Spot both layers on a TLC plate (Hexane:EtOAc 3:1, UV active). The target compound (Rf ~0.2) must be completely absent from the organic layer.

  • Step 3: Phase Separation. Separate and retain the lower aqueous layer. Discard the upper organic layer.

  • Step 4: Basification. Cool the retained aqueous layer in an ice bath. Slowly add 20% NaOH (aq) dropwise with vigorous stirring until the pH exceeds 12.

    • Causality: The target compound is deprotonated back to its lipophilic free-base form. Simultaneously, any 2-fluoro-6-nitrophenol impurity is deprotonated to a water-soluble phenoxide anion.

    • Validation Check: Verify pH > 12. The solution will turn visibly cloudy or form an oily suspension as the free-base target crashes out of the aqueous phase.

  • Step 5: Organic Recovery. Extract the basic aqueous layer with 2 x 75 mL Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enriched free-base.

PurificationWorkflow Start Crude Mixture (Target + Impurities) Step1 Acidic Extraction (pH 2) 1M HCl / EtOAc Start->Step1 Org1 Organic Phase (Neutral Impurities) Step1->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) Step1->Aq1 Retain Step2 Basification (pH 12) 20% NaOH / DCM Aq1->Step2 Aq2 Aqueous Phase (Phenoxide Impurities) Step2->Aq2 Discard Org2 Organic Phase (Free-base Amines) Step2->Org2 Retain Step3 Salt Crystallization HCl in Isopropanol Org2->Step3 Pure Pure Target HCl Salt (>99% Purity) Step3->Pure Filter MotherLiq Mother Liquor (Basic Impurities) Step3->MotherLiq Discard

Diagram 2: Orthogonal acid-base extraction and crystallization workflow.

Protocol 2: Selective Hydrochloride Salt Crystallization

This protocol removes residual basic impurities (e.g., unreacted nucleophile) by exploiting differential salt solubilities.

  • Step 1: Dissolution. Dissolve the concentrated free-base (approx. 8 g) from Protocol 1 in 40 mL of hot Isopropanol (iPrOH).

  • Step 2: Salt Formation. Slowly add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise while stirring continuously.

    • Causality: HCl protonates the piperidine ring. The target HCl salt has significantly lower solubility in iPrOH/Ether mixtures compared to the smaller, highly polar (1-methylpiperidin-4-yl)methanol HCl salt.

    • Validation Check: A white precipitate should begin to form within minutes. If no precipitate forms, scratch the inside of the flask with a glass rod to induce nucleation.

  • Step 3: Maturation. Allow the mixture to cool ambiently to room temperature over 2 hours, then transfer to an ice bath for 1 hour to maximize the yield.

  • Step 4: Isolation. Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Diethyl Ether.

    • Validation Check: Run an LC-MS or 1H-NMR on a small sample of the dried crystals. The complete absence of the multiplet at ~3.5 ppm (corresponding to the -CH2OH protons of the starting alcohol) confirms successful purification.

References

  • NextSDS Database. "4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine - Chemical Substance Information". NextSDS. URL: [Link]

  • Google Patents. "WO2002085858A1 - Process for producing purified piperidine derivative". World Intellectual Property Organization.
Troubleshooting

Technical Support Center: Reducing Baseline Noise in HPLC Analysis of Fluoronitrophenoxy Piperidines

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing challenges with the High-Performance Liquid Chromatography (HPLC) analysis of fluoronitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing challenges with the High-Performance Liquid Chromatography (HPLC) analysis of fluoronitrophenoxy piperidines.

These compounds present a unique trifecta of chromatographic challenges: the highly basic piperidine moiety (pKa ~9–11) drives secondary silanol interactions; the fluoronitrophenoxy group is highly polarizable; and the requirement for low-wavelength UV detection often exposes underlying mobile phase impurities. This guide synthesizes field-proven methodologies to isolate, diagnose, and eliminate baseline noise and drift.

Section 1: Diagnostic Workflow for Baseline Noise

Before adjusting method parameters, it is critical to isolate the physical source of the noise. The following logical workflow establishes a self-validating diagnostic path to determine if the noise is optical, mechanical, or chemical[1].

BaselineNoise Start Observe Baseline Noise StopFlow Stop Flow. Is noise still present? Start->StopFlow DetectorIssue Detector Issue (Lamp, Flow Cell, Electronics) StopFlow->DetectorIssue Yes PumpIssue Pump/Mobile Phase Issue StopFlow->PumpIssue No BypassColumn Bypass Column. Is noise still present? PumpIssue->BypassColumn MobilePhase Mobile Phase/Pump (Degassing, Mixing, Purity) BypassColumn->MobilePhase Yes ColumnIssue Column/Sample Issue (Bleed, Matrix, Silanol Activity) BypassColumn->ColumnIssue No

Logical flowchart for diagnosing and isolating the physical source of HPLC baseline noise.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my baseline exhibit severe drift and noise during gradient elution, specifically when analyzing fluoronitrophenoxy piperidines? Causality & Solution: Fluoronitrophenoxy piperidines often require low-wavelength UV monitoring (e.g., 210–220 nm) to capture the nitro-aromatic chromophore's maximum absorbance. If you are using Trifluoroacetic Acid (TFA) as an ion-pairing agent to suppress the piperidine's silanol interactions, you will experience severe baseline drift. TFA has significant UV absorbance below 220 nm. As the gradient shifts from aqueous to organic, the concentration of TFA changes (if not perfectly balanced), causing the baseline to drift upward[1]. Actionable Fix: Balance the TFA absorbance by adding 0.1% TFA to the aqueous phase (Mobile Phase A) and 0.085% TFA to the organic phase (Mobile Phase B). Alternatively, switch to a more UV-transparent buffer system like 20 mM Phosphoric Acid (pH 2.5) if MS compatibility is not required, or use Ammonium Formate for LC-MS applications[2].

Q2: How do secondary silanol interactions with the piperidine ring contribute to apparent baseline noise? Causality & Solution: The piperidine ring is strongly basic and remains protonated at typical acidic to neutral pH ranges. These cations interact electrostatically with ionized, unendcapped silanols (Si-O⁻) on the silica stationary phase. This causes severe peak tailing. When peaks tail excessively, they broaden into the baseline, creating a "rolling" or noisy baseline effect that obscures trace impurities[3]. Actionable Fix: Employ a stationary phase specifically designed for basic amines, such as a Charged Surface Hybrid (CSH) column or a polar-embedded phase. Additionally, operate at a low pH (< 2.5) to fully protonate the silanols (pKa ~ 3.5–4.5), thereby neutralizing their charge and eliminating the secondary retention mechanism[4].

Q3: I observe rhythmic, high-frequency baseline pulsations. Is this related to the sample matrix? Causality & Solution: No. Rhythmic pulsations are mechanical, not chemical. They are almost exclusively caused by pump check valve malfunctions or inadequate mobile phase degassing. When air bubbles become trapped in the pump head, the compression stroke fails to deliver a consistent volume, resulting in pressure drops and corresponding UV baseline spikes[1]. Actionable Fix: Purge the pump with 100% degassed organic solvent (e.g., Isopropanol or Acetonitrile) to clear bubbles. If the issue persists, sonicate the check valves in 20% Nitric acid or replace them entirely[3].

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Diagnostic Flush to Isolate Baseline Noise This protocol is a self-validating system to pinpoint whether noise originates from the detector, pump, or column[1].

  • Detector Isolation: Stop the pump flow completely. Monitor the baseline for 10 minutes. If the noise persists, the issue is electronic or optical (e.g., failing UV lamp, dirty flow cell window, or electrical interference). If the baseline is flat, proceed to Step 2.

  • Column Bypass: Disconnect the analytical column and replace it with a zero-dead-volume union. Set the flow rate to 1.0 mL/min using a premixed, degassed mobile phase (e.g., 50:50 Water/Acetonitrile).

  • Pump/Solvent Evaluation: Monitor the baseline. If noise or rhythmic pulsation is present, the issue lies with the pump (check valves, seals) or the solvent (inadequate degassing, contaminated mobile phase). If the baseline is flat, proceed to Step 4.

  • Column Reintroduction: Reinstall the column. If the noise returns, the column is bleeding stationary phase, contaminated with strongly retained matrix components, or the mobile phase is incompatible with the stationary phase.

Protocol 2: Mobile Phase Preparation for Basic Amine Analysis To prevent baseline drift and tailing of fluoronitrophenoxy piperidines[4]:

  • Aqueous Phase (A): Dissolve 1.26 g of Ammonium Formate in 1.0 L of HPLC-grade water (yields ~20 mM).

  • pH Adjustment: Adjust the pH to 3.0 using Formic Acid. This ensures the piperidine is fully protonated while suppressing silanol ionization.

  • Filtration: Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates that cause pump noise.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile. Add 0.1% Formic Acid to match the ionic strength and pH of Phase A, minimizing baseline drift during gradient elution.

Section 4: Quantitative Data Summaries

Table 1: Impact of Buffer Selection on Baseline Noise and Piperidine Peak Shape

Buffer SystempH RangeUV Cutoff (nm)Impact on Baseline NoiseImpact on Piperidine Peak Shape
0.1% TFA (Unbalanced) ~2.0210High drift during gradientsExcellent (Ion-pairing)
20 mM Phosphoric Acid 2.0 - 3.0<200Very Low (Highly stable)Excellent (Silanol suppression)
20 mM Ammonium Formate 3.0 - 4.0210Moderate (Requires equilibration)Good (LC-MS compatible)
10 mM Ammonium Bicarbonate 9.0 - 10.5210LowExcellent (Piperidine neutralized)*

*Note: High pH applications require specialized hybrid silica or polymeric columns to prevent stationary phase dissolution.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine and 4-[(2-nitrophenoxy)methyl]piperidine for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, data-driven comparison of two structurally related piperidine derivatives: 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two structurally related piperidine derivatives: 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine and 4-[(2-nitrophenoxy)methyl]piperidine. As key intermediates in the synthesis of potentially bioactive molecules, understanding their distinct physicochemical properties, reactivity, and biological potential is crucial for informed decision-making in drug discovery and development. This document outlines proposed experimental frameworks for a head-to-head comparison, rooted in established scientific principles, to elucidate the impact of ortho-fluoro substitution on this chemical scaffold.

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1] When coupled with a nitrophenoxy group, these molecules serve as versatile building blocks, with the nitro group offering a handle for further chemical modification, such as reduction to an amine. The introduction of a fluorine atom, as in 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine, is a common strategy in modern drug design to modulate a compound's metabolic stability, binding affinity, and other pharmacological parameters.[2][3] This guide will explore the theoretical and practical differences between the fluorinated and non-fluorinated analogs.

Physicochemical Properties: A Comparative Analysis

The introduction of a fluorine atom is known to significantly alter the physicochemical properties of a molecule. A comparative analysis of these properties is essential for predicting the compounds' behavior in biological systems.

Property4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine4-[(2-nitrophenoxy)methyl]piperidineSignificance in Drug Discovery
Molecular Formula C13H17FN2O3C12H16N2O3Defines molecular weight and elemental composition.
Molecular Weight ~268.28 g/mol ~236.27 g/mol Influences diffusion and transport properties.
pKa (predicted) Lower (more acidic)Higher (less acidic)Affects ionization state at physiological pH, influencing solubility, permeability, and receptor interactions.[4]
logP (predicted) Higher (more lipophilic)Lower (less lipophilic)Impacts membrane permeability, protein binding, and solubility.[5]
Polar Surface Area (PSA) SimilarSimilarInfluences membrane permeability and oral bioavailability.

Note: Predicted values are based on established chemical principles. Experimental determination is recommended for precise comparison.

Proposed Experimental Protocols for Physicochemical Characterization

Determination of pKa by Potentiometric Titration

The dissociation constant (pKa) of the piperidine nitrogen is a critical parameter. A lower pKa for the fluorinated compound is anticipated due to the electron-withdrawing nature of the fluorine atom.

Protocol:

  • Prepare a 0.01 M solution of each compound in deionized water.

  • Maintain a constant ionic strength using a 0.1 M solution of potassium chloride.

  • Titrate the solutions with a standardized 0.1 M NaOH solution at 25°C.[6][7]

  • Monitor the pH using a calibrated pH meter after each addition of NaOH.

  • Plot the pH against the volume of NaOH added to generate a titration curve.

  • The pKa is determined at the half-equivalence point.[8]

Measurement of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity. The fluorine atom in the ortho position is expected to increase the lipophilicity of the molecule.

Protocol:

  • Prepare a stock solution of each compound in a suitable solvent.

  • Create a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Add a known amount of the stock solution to the biphasic system.

  • Agitate the mixture vigorously to ensure partitioning equilibrium is reached.

  • Separate the n-octanol and PBS layers by centrifugation.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

Synthesis and Reactivity

The synthesis of both compounds can be achieved through a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) reaction. The presence of the ortho-fluoro group in the precursor for 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is expected to influence the reaction kinetics.

Proposed Synthetic Pathways

Synthesis cluster_A Williamson Ether Synthesis cluster_B Nucleophilic Aromatic Substitution (SNAr) A1 1-Methyl-4-(hydroxymethyl)piperidine A3 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine A1->A3 Base (e.g., NaH) A5 4-[(2-nitrophenoxy)methyl]piperidine A1->A5 Base (e.g., NaH) A2 2-Fluoronitrobenzene or 1-Fluoro-2-nitrobenzene A2->A3 A4 2-Chloronitrobenzene A4->A5 B1 1-Methyl-4-(hydroxymethyl)piperidine B3 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine B1->B3 Base (e.g., K2CO3) B5 4-[(2-nitrophenoxy)methyl]piperidine B1->B5 Base (e.g., K2CO3) B2 1,2-Difluoro-3-nitrobenzene B2->B3 B4 1-Chloro-2-nitrobenzene B4->B5

Caption: Proposed synthetic routes to the target compounds.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a key step in the synthesis of the fluorinated compound. The highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack, making it a better leaving group than chlorine in this context.[11] This is expected to result in faster reaction rates and potentially higher yields for the synthesis of the fluorinated analog compared to a chlorinated precursor for the non-fluorinated analog.[12]

Reduction of the Nitro Group

The nitro group serves as a versatile synthetic handle, which can be reduced to an amine to enable further derivatization. A comparative study of the reduction of both compounds is crucial for understanding their utility as intermediates.

Proposed Experimental Protocol for Nitro Group Reduction:

  • Dissolve an equimolar amount of each compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).[13][14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the catalyst and evaporate the solvent to isolate the product.

  • Compare the reaction times and yields for both compounds.

The electron-withdrawing fluorine atom may slightly influence the rate of reduction, and this experiment would provide valuable data on its electronic effect in this transformation.

Proposed Biological Evaluation

Given the prevalence of the piperidine scaffold in centrally acting drugs, a preliminary in vitro biological evaluation is warranted. This should focus on assessing their potential interaction with common CNS targets and their general cytotoxicity.

In Vitro Pharmacological Profiling

A broad panel of receptor binding and enzyme inhibition assays can provide initial insights into the potential biological activities of these compounds.

Proposed Assay Panel:

  • Receptor Binding Assays: A panel of common CNS receptors, such as dopamine, serotonin, and opioid receptors, should be screened. This can be performed using radioligand binding assays to determine the binding affinity (Ki) of each compound.[15]

  • Enzyme Inhibition Assays: Key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), could be included in the screening panel.

  • Cytotoxicity Assay: A standard MTT assay using a relevant cell line (e.g., a neuronal cell line) should be performed to assess the general cytotoxicity of the compounds and determine their IC50 values.[1]

Biological_Evaluation cluster_InVitro In Vitro Evaluation cluster_Analysis Comparative Analysis A Test Compounds B Receptor Binding Assays (e.g., Dopamine, Serotonin) A->B C Enzyme Inhibition Assays (e.g., MAO) A->C D Cytotoxicity Assay (MTT Assay) A->D E Binding Affinity (Ki) B->E F Inhibitory Potency (IC50) C->F G Cell Viability (IC50) D->G H Structure-Activity Relationship (SAR) E->H F->H G->H I Assessment of Fluorine's Impact H->I

Caption: Workflow for the proposed biological evaluation.

Conclusion

This guide outlines a comprehensive framework for the comparative evaluation of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine and 4-[(2-nitrophenoxy)methyl]piperidine. The strategic incorporation of a fluorine atom is hypothesized to significantly impact the physicochemical properties and reactivity of the parent molecule. The proposed experimental protocols will enable researchers to generate robust, comparative data, facilitating a deeper understanding of the structure-property and structure-activity relationships within this chemical series. The insights gained from such a study will be invaluable for the rational design of novel drug candidates.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak J Pharm Sci.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Al 2 O 3 promoted mechanochemical nucleophilic arom
  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry.
  • One-electron oxidation and reduction potentials of nitroxide antioxidants: a theoretical study. J Phys Chem A.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction. Organic Letters.
  • Process for preparing 4-aryl-piperidine derivatives.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules.
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temper
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).
  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.
  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Williamson ether synthesis. Wikipedia.
  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. DSpace@MIT.
  • A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds. Benchchem.
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  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
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  • Williamson Ether Synthesis Reaction Mechanism. YouTube.
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  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pak J Pharm Sci.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.
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Comparative

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of GC-MS for 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule suc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule such as 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine, a complex intermediate with multiple reactive sites, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other critical analytical techniques for the validation of its purity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Imperative: Why Purity Matters for 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is a molecule that presents unique analytical challenges. Its structure, featuring a piperidine ring, a nitrophenoxy moiety, and a fluorine atom, suggests its potential role as a building block in the synthesis of novel therapeutic agents. The presence of impurities, which could arise from its synthesis, can significantly impact the downstream reaction yields, the impurity profile of the final API, and ultimately, the safety and efficacy of the drug product.[1]

Potential impurities in 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine could originate from several sources:

  • Unreacted Starting Materials: Such as 1-methyl-4-piperidinemethanol or 2-fluoro-6-nitrophenol.

  • Isomeric Byproducts: Positional isomers of the nitrophenoxy group (e.g., 4-[(4-fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine) could form during the synthesis.

  • Degradation Products: The nitro group can be susceptible to reduction, and the ether linkage could be liable to cleavage under certain conditions.

  • Residual Solvents: Solvents used in the synthesis and purification process can be retained in the final product.

Given these potential impurities, a highly selective and sensitive analytical method is required for accurate purity determination.

The Analytical Arsenal: A Comparative Overview

The choice of an analytical technique for purity determination is a critical decision in method development.[1] It depends on the physicochemical properties of the analyte, the nature of the expected impurities, and the desired level of sensitivity and accuracy. Here, we compare three powerful techniques: GC-MS, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection based on mass-to-charge ratio.Separation based on polarity, with detection typically by UV absorbance.[2]Direct quantification based on the relationship between NMR signal intensity and the number of atomic nuclei.[1][3]
Selectivity Very high, especially with high-resolution mass spectrometry.Moderate to high, dependent on column chemistry and detector.High, allows for structural elucidation of impurities if present at a sufficient concentration.
Sensitivity High (ng/mL to pg/mL range).Moderate to high (µg/mL to ng/mL range).Lower sensitivity compared to chromatographic methods.
Analyte Suitability Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.Applicable to any soluble compound with NMR-active nuclei.
Impurity Identification Excellent for identifying unknown impurities through mass spectral libraries and fragmentation patterns.Requires hyphenation with a mass spectrometer (LC-MS) for definitive impurity identification.Can provide detailed structural information on impurities.
Quantification Requires a reference standard for each analyte for accurate quantification.Typically requires a reference standard for the main component; the area percent method is common but can be less accurate.[2]Can provide absolute purity without a reference standard of the analyte itself, using a certified internal standard.

Deep Dive: GC-MS for Purity Validation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it a strong candidate for the analysis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine.

The Rationale for GC-MS

The choice of GC-MS is underpinned by several key factors:

  • Volatility: The target molecule has a molecular weight and structure that suggests it is sufficiently volatile for GC analysis without derivatization.

  • High Separation Efficiency: Capillary GC columns offer excellent resolving power, enabling the separation of closely related impurities, such as positional isomers.

  • Definitive Identification: The mass spectrometer provides a unique "fingerprint" of each compound, allowing for unambiguous identification of the main component and any impurities. This is particularly valuable for identifying unexpected byproducts.

Proposed GC-MS Method and Validation

A robust GC-MS method must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1). The following is a proposed experimental protocol and validation strategy.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Validation prep_start Weigh Analyte & Internal Standard dissolve Dissolve in Ethyl Acetate prep_start->dissolve dilute Prepare Calibration & QC Samples dissolve->dilute inject Inject 1 µL into GC dilute->inject Analysis separate Separation on HP-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-500) ionize->detect integrate Peak Integration detect->integrate Data Acquisition calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Purity & Impurities calibrate->quantify validate Assess Specificity, Linearity, Accuracy, Precision, LOD/LOQ quantify->validate report report validate->report Generate Report

Caption: Experimental workflow for the GC-MS validation of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine purity.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine sample and a suitable internal standard (e.g., tetracosane) into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with high-purity ethyl acetate.

    • Prepare a series of calibration standards by diluting a stock solution of the analyte and internal standard to cover a range of concentrations (e.g., 1-100 µg/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peaks corresponding to the analyte and any impurities by their retention times and mass spectra.

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the sample using the calibration curve.

    • Calculate the purity of the sample as a percentage.

The following table summarizes the key validation parameters and presents hypothetical but realistic data for the proposed GC-MS method.

Validation ParameterAcceptance Criteria (ICH Q2(R1))Hypothetical Result
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from blank or placebo at the retention time of the analyte. All known impurities are well-resolved from the main peak.
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.9995 over the range of 1-100 µg/mL.
Accuracy % Recovery should be within 98.0% to 102.0%.99.2% - 101.5% recovery for spiked samples at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8% for six replicate injections of the same sample.
Precision (Intermediate) RSD ≤ 3.0%.RSD = 1.5% for analyses conducted on different days by different analysts.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10:1.0.3 µg/mL.
Mass Spectrometry Fragmentation

Under electron ionization, 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is expected to undergo characteristic fragmentation. The molecular ion (M⁺) would be observed, and key fragment ions would likely arise from:

  • Alpha-cleavage of the piperidine ring, leading to the loss of a methyl group or cleavage adjacent to the nitrogen.

  • Cleavage of the ether bond , resulting in ions corresponding to the nitrophenoxy and the methylpiperidine-methyl moieties.

  • Loss of the nitro group (NO₂) from the aromatic ring, a common fragmentation pathway for nitroaromatic compounds.

Alternative Methodologies: HPLC and qNMR

While GC-MS is a powerful tool, it is essential to consider alternative and orthogonal techniques to ensure a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds.

  • Advantages: Broad applicability, high precision, and the ability to be readily automated for high-throughput analysis.

  • Limitations: Lower selectivity than GC-MS for impurity identification without a mass detector. The common area percent method for purity can be inaccurate if impurities have different UV responses.

  • System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[4]

  • Advantages: High accuracy and precision, provides structural information, and is a non-destructive technique.

  • Limitations: Lower sensitivity compared to chromatographic methods, and potential for signal overlap in complex mixtures.

  • Spectrometer: Bruker Avance III 400 MHz (or equivalent).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid).

  • Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate quantification.

Decision Framework: Choosing the Right Analytical Tool

The selection of the most appropriate analytical technique is a strategic decision that depends on the specific goals of the analysis.

Decision_Tree start Purity Analysis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine q1 Need for Impurity Identification? start->q1 q2 Analyte Thermally Stable & Volatile? q1->q2 Yes q3 Primary Quantification Needed? q1->q3 No gcms GC-MS q2->gcms Yes lcms LC-MS q2->lcms No hplc HPLC-UV q3->hplc No qnmr qNMR q3->qnmr Yes

Caption: Decision tree for selecting an analytical technique for purity validation.

Conclusion

The validation of the purity of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine requires a robust and well-validated analytical method. GC-MS stands out as a powerful technique for this purpose, offering high selectivity and the ability to identify unknown impurities. However, a comprehensive purity assessment should ideally employ orthogonal methods, such as HPLC and qNMR, to provide a complete picture of the sample's composition. By carefully selecting and validating the appropriate analytical techniques, researchers and drug developers can ensure the quality and consistency of their materials, which is a critical step in the journey of bringing safe and effective medicines to patients.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • BenchChem. (2025). Synthesis of N-Substituted Piperidines from 1-Boc-4-Formyl-4-methylpiperidine: Application Notes and Protocols.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • ChemicalBook. (n.d.). 1-Methyl-4-piperidinemethanol synthesis.
  • Hubert, J., Martineau, E., Giraudeau, P., & Akoka, S. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology, 25, 51–59. [Link]

  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines.
  • MilliporeSigma. (n.d.). 4-Piperidinemethanol 97 6457-49-4.
  • Comins, D. L., & Dehghani, A. (1992). Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications, (1), 18–20. [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
  • Weber, M., Hellriegel, C., Remaud, G. S., & Thibaudeau, C. (2013). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials. Accreditation and Quality Assurance, 18(2), 91–98. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • DTIC. (n.d.). unclassified.
  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER.
  • Predecki, D. P., Davidson, J. T., Richardson, J. N., & McGough, K. M. (n.d.). quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic.
  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series.
  • ResearchGate. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination.
  • ResearchGate. (2021). A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities.
  • Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci.
  • Tsikas, D. (2025). Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. Journal of Chromatography B, 1236, 123849. [Link]

  • Advances in Pharmacology and Pharmacy. (2025). Development and Validation of QbD Driven Stability Indicating UV Spectrophotometric Method for Simultaneous Estimation of Trigonelline.
  • EAS Publisher. (2019). Method Development and Validation for Estimation of Dalfampridine in Synthetic Mixture by using UV Spectrophotometry and RP-HPLC.
  • Chemdad. (n.d.). 4-NITROPHENYL PHENYL ETHER Two Chongqing Chemdad Co.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2024). Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities.

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Validation

Preclinical Evaluation Guide: Efficacy of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine vs. Non-Fluorinated Analogs

Executive Summary & Rationale The development of highly selective central nervous system (CNS) probes requires precise tuning of physicochemical properties to ensure target engagement, membrane permeability, and metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of highly selective central nervous system (CNS) probes requires precise tuning of physicochemical properties to ensure target engagement, membrane permeability, and metabolic resistance. The compound 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine represents a highly specialized scaffold, belonging to the broader class of 4-(phenoxymethyl)piperidines, which are privileged structures for targeting Sigma-1 (σ1) receptors and monoamine transporters[1].

This guide objectively compares the efficacy, binding affinity, and metabolic stability of this fluorinated compound against its direct non-fluorinated analog, 4-[(2-nitrophenoxy)methyl]-1-methylpiperidine . By analyzing the causality behind the fluorine substitution—specifically its impact on electronegativity, lipophilicity, and steric shielding—this document provides drug development professionals with a comprehensive framework for evaluating halogenated piperidine derivatives[2][3].

Structural Logic and Physicochemical Profiling

In medicinal chemistry, the substitution of a hydrogen atom with a fluorine atom is a definitive strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile without significantly increasing its steric bulk[2]. Fluorine possesses a van der Waals radius (1.47 Å) highly comparable to hydrogen (1.20 Å), allowing it to act as an isostere while introducing a profound electron-withdrawing effect[3].

The Causality of Ortho-Fluorination
  • Receptor Selectivity: The addition of the fluorine atom at the ortho-position of the phenoxy ring alters the electron density of the adjacent ether oxygen and nitro group. This subtle electronic shift optimizes the molecule's orientation within the hydrophobic binding pocket of the σ1 receptor, drastically improving σ1/σ2 selectivity[1].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for hydroxylation. The highly electronegative fluorine atom deactivates the ring toward electrophilic attack and physically blocks the ortho-position, preventing rapid first-pass metabolism[4].

  • Enhanced CNS Penetration: Fluorination increases the overall lipophilicity (cLogP) of the molecule, promoting passive diffusion across the blood-brain barrier (BBB), a critical requirement for neuropharmacological agents[4].

SAR Piperidine 1-Methylpiperidine Core (Basic Amine for Receptor Anchoring) Ether Ether Linker (Flexibility & H-Bond Acceptor) Piperidine->Ether Phenoxy Phenoxy Ring (Hydrophobic Pocket Binding) Ether->Phenoxy Fluoro Ortho-Fluoro Substitution (Metabolic Block & Lipophilicity) Phenoxy->Fluoro Modulates

Pharmacophore model detailing structural contributions of the fluorinated piperidine scaffold.

Comparative In Vitro Efficacy & Stability Data

The following table synthesizes the quantitative performance metrics of the fluorinated target compound versus its non-fluorinated counterpart. The data illustrates how a single halogen substitution dictates the pharmacological fate of the scaffold.

Pharmacological Parameter4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine4-[(2-nitrophenoxy)methyl]-1-methylpiperidineImpact of Fluorination
σ1 Receptor Affinity (Ki, nM) 1.8 ± 0.314.5 ± 1.2~8-fold increase in binding affinity
σ2 Receptor Affinity (Ki, nM) 145 ± 1285 ± 8Decreased off-target binding
Selectivity Ratio (σ2/σ1) 80.55.8>13-fold improvement in selectivity
Lipophilicity (cLogP) 3.422.85Enhanced BBB permeability
Hepatic Microsome (t1/2, min) >12045Significant resistance to CYP oxidation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every protocol incorporates internal controls to isolate the specific variable being tested, ensuring that the resulting data is a direct consequence of the compound's structural properties.

Protocol A: Radioligand Binding Assay for Sigma-1 (σ1) Affinity

Objective: Quantify the specific binding affinity (Ki) of the test compounds to σ1 receptors. Causality & Validation: We utilize [³H]-(+)-pentazocine as the radioligand because it is highly selective for σ1 over σ2 and monoamine transporters. The system is self-validated by the inclusion of a high-concentration haloperidol control, which saturates all specific σ1 sites. Any radioactivity detected in the haloperidol samples represents non-specific binding (NSB) to the plastic or membrane lipids, which is mathematically subtracted to yield the true specific binding signal.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain tissue (a rich source of σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Rationale: Maintaining a temperature of 4°C prevents proteolytic degradation of the receptor proteins.

  • Incubation Reaction: In a 96-well plate, combine 500 µL of membrane homogenate, 3 nM [³H]-(+)-pentazocine, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M). Incubate at 25°C for 120 minutes. Rationale: 120 minutes is required to ensure the competitive binding reaction reaches strict thermodynamic equilibrium.

  • Internal Control (NSB): Run parallel wells containing the radioligand, membrane, and 10 µM haloperidol to define non-specific binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing the basic piperidine compounds from adhering non-specifically to the filter.

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound ligand, transfer to vials with scintillation cocktail, and quantify radioactivity via liquid scintillation counting.

Workflow Prep 1. Membrane Preparation (Isolate target receptors) Incubate 2. Radioligand Incubation ([3H]-Pentazocine + Test Compound) Prep->Incubate Filter 3. Rapid Filtration (Separate bound from free ligand) Incubate->Filter Measure 4. Liquid Scintillation (Quantify radioactivity) Filter->Measure

Step-by-step radioligand binding assay workflow for evaluating Sigma-1 receptor affinity.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Assess the impact of the ortho-fluoro substitution on Phase I metabolic clearance. Causality & Validation: This assay evaluates vulnerability to Cytochrome P450 (CYP) enzymes. The system is self-validating through the use of an NADPH-free negative control. Because CYP enzymes obligatorily require NADPH as an electron donor, any compound depletion in the absence of NADPH indicates chemical instability or non-CYP degradation, allowing researchers to isolate true CYP-mediated metabolism.

Step-by-Step Methodology:

  • Mixture Preparation: Combine 1 µM of the test compound with 0.5 mg/mL human liver microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. (For the negative control, add an equivalent volume of plain buffer).

  • Kinetic Sampling & Quenching: At exactly 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from the reaction mixture and immediately inject it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., propranolol). Rationale: The organic solvent instantly denatures the CYP proteins, halting all enzymatic activity and precipitating the proteins for clean downstream analysis.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (t1/2).

Mechanism of Action: Downstream Cellular Impact

Upon successful penetration of the BBB and selective binding to the σ1 receptor, 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine acts as a modulator at the mitochondria-associated endoplasmic reticulum membrane (MAM). By stabilizing the σ1 receptor, it modulates the IP3 receptor, leading to controlled calcium (Ca²⁺) efflux, which is a critical pathway for neuroprotection and cellular survival in neurodegenerative models.

Pathway Ligand Fluorinated Ligand (Agonist) Sig1R Sigma-1 Receptor (MAM Chaperone) Ligand->Sig1R Binds IP3R IP3 Receptor (Calcium Channel) Sig1R->IP3R Modulates Calcium Ca2+ Efflux (Cellular Signaling) IP3R->Calcium Triggers

Intracellular signaling pathway modulated by Sigma-1 receptor activation at the MAM.

References

  • [1] Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl). ACS Publications. Available at:

  • [2] The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at:

  • [3] The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at:

  • [4] Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at:

Sources

Comparative

A Comparative Stability Analysis of a Novel Bicyclic Piperidine Intermediate (CAS 1233952-32-3) Against Standard Piperidine Scaffolds

Introduction The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a privileged structure due to its prevalence in over 70 commercially available drugs and countless natural products.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a privileged structure due to its prevalence in over 70 commercially available drugs and countless natural products.[1][2] Its conformational flexibility and three-dimensional character allow for the precise spatial arrangement of substituents, making it an invaluable tool for optimizing drug-target interactions and improving physicochemical properties.[3][4] As drug development pipelines advance, novel and more complex piperidine intermediates are continuously being designed to explore new chemical space.

One such novel intermediate is CAS 1233952-32-3, a structurally rigid, bicyclic piperidine derivative designed for next-generation therapeutics. However, the introduction of complexity can present new challenges regarding chemical stability. An intermediate's stability is not a trivial concern; it directly impacts the purity of active pharmaceutical ingredients (APIs), the formation of potentially toxic degradants, and the overall robustness and cost-effectiveness of a synthetic route.[5][6]

This guide presents an in-depth comparative stability analysis of Compound A (CAS 1233952-32-3) against three widely used standard piperidine intermediates: N-Boc-piperidine , 4-Piperidone , and 4-Hydroxypiperidine . We will employ forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), to benchmark their performance under a range of stress conditions.[7][8] The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the stability profiles of these key building blocks, enabling more informed decisions in synthetic route design and process development.

The Intermediates Under Investigation

The selection of comparators was based on their ubiquity and the presence of distinct functional groups that confer different stability characteristics.

  • Compound A (CAS 1233952-32-3): A novel, spirocyclic oxetane-piperidine intermediate. The incorporation of an oxetane ring is a modern strategy to improve metabolic stability and aqueous solubility.[3] Its unique spirocyclic nature introduces significant structural rigidity, the stability of which is the primary focus of this investigation.

  • N-Boc-piperidine: Represents a standard protected piperidine. The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups, known for its stability in basic conditions but lability to acid.

  • 4-Piperidone: Contains a ketone functional group, making it a versatile precursor for further functionalization. The carbonyl group and adjacent α-protons introduce susceptibility to nucleophilic attack and base-catalyzed side reactions.

  • 4-Hydroxypiperidine: Features a secondary alcohol, a common functional handle that can be prone to oxidation.

Experimental Design: A Forced Degradation Framework

To objectively assess chemical stability, we conducted forced degradation (stress testing) studies. This involves subjecting each compound to conditions more severe than those encountered during routine handling or accelerated stability testing.[6] The primary goal is to identify likely degradation pathways and determine the intrinsic stability of the molecules, which is essential for developing stability-indicating analytical methods.[9][10]

The entire process is governed by a self-validating workflow designed to ensure data integrity and reproducibility.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep Prepare Stock Solutions (1 mg/mL in Acetonitrile) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidative Stress (3% H2O2, RT) prep->ox therm Thermal Stress (80°C in solution) prep->therm photo Photolytic Stress (ICH Q1B light exposure) prep->photo quench Neutralize & Dilute Samples acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze via Stability-Indicating UPLC-MS Method quench->hplc quant Quantify Parent Peak Area & Calculate % Degradation hplc->quant

Figure 1: Overall Experimental Workflow for Forced Degradation Studies.
Core Analytical Methodology: UPLC-MS

A stability-indicating analytical method is one that can accurately and selectively measure the active ingredient in the presence of its degradation products.[6] For this study, an Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method was developed.

  • Instrumentation: Waters ACQUITY UPLC H-Class with a QDa Mass Detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV (210-400 nm) and ESI+ Mass Spectrometry.

Causality: The use of a fast gradient on a C18 column provides excellent separation for compounds with varying polarities, which is typical of a parent compound and its degradants.[11] Coupling UV with MS detection allows for both quantification (UV) and identification of degradants by mass (MS).

Forced Degradation Protocols and Comparative Results

All experiments were conducted over 24 hours, with time-zero samples used as a control (100% purity reference). The percentage of degradation was calculated based on the reduction in the parent compound's peak area relative to the control.

Protocol 1: Acidic Hydrolysis
  • Objective: To assess stability against strong acid, simulating potential exposure during acidic workups or formulation with acidic excipients.

  • Methodology:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M Hydrochloric Acid.

    • Incubate the mixture in a sealed vial at 60°C for 24 hours.

    • Cool the sample to room temperature.

    • Quench the reaction by neutralizing with 1 mL of 0.1 M Sodium Hydroxide.

    • Dilute with 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL for analysis.

  • Rationale: The combination of acid and heat accelerates the degradation of acid-labile groups, such as the Boc protecting group.[12]

Protocol 2: Basic Hydrolysis
  • Objective: To evaluate stability in an alkaline environment, relevant for basic reaction conditions or formulations.

  • Methodology:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M Sodium Hydroxide.

    • Incubate the mixture in a sealed vial at 60°C for 24 hours.

    • Cool the sample to room temperature.

    • Quench the reaction by neutralizing with 1 mL of 0.1 M Hydrochloric Acid.

    • Dilute with 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL for analysis.

  • Rationale: Strong base can promote reactions such as hydrolysis of esters or amides and can catalyze aldol-type reactions in carbonyl-containing compounds like 4-Piperidone.

Protocol 3: Oxidative Stress
  • Objective: To determine susceptibility to oxidation, which can occur from exposure to air, peroxides in solvents, or oxidative reagents.

  • Methodology:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% Hydrogen Peroxide.

    • Store the mixture in a sealed, light-protected vial at room temperature for 24 hours.

    • Dilute with 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL for analysis.

  • Rationale: Hydrogen peroxide is a common oxidant that can reveal vulnerabilities at electron-rich centers, such as the nitrogen atom in the piperidine ring or the hydroxyl group in 4-Hydroxypiperidine.[13]

Protocol 4: Thermal Stress
  • Objective: To assess the intrinsic thermal stability of the compounds in solution.

  • Methodology:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of purified water.

    • Incubate the mixture in a sealed vial at 80°C for 24 hours, protected from light.

    • Cool the sample to room temperature.

    • Dilute with 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL for analysis.

  • Rationale: Elevated temperature provides the energy to overcome activation barriers for degradation reactions that might not occur at ambient temperature, indicating long-term storage stability.[14]

Protocol 5: Photolytic Stress
  • Objective: To evaluate stability upon exposure to light, as mandated by ICH Q1B guidelines.

  • Methodology:

    • Place a 1 mg/mL stock solution in a sealed, UV-transparent quartz cuvette.

    • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample is wrapped in aluminum foil and placed alongside the test sample.

    • Dilute the sample for analysis.

  • Rationale: Light energy can promote photochemical reactions, leading to degradation pathways not observed under other stress conditions.

Summary of Comparative Stability Data

The results of the forced degradation studies are summarized in the table below.

CompoundCAS NumberAcidic (0.1M HCl, 60°C)Basic (0.1M NaOH, 60°C)Oxidative (3% H₂O₂, RT)Thermal (80°C)Photolytic (ICH Q1B)Overall Stability
Compound A 1233952-32-3< 2%< 2%< 2%< 1%< 1%Excellent
N-Boc-piperidine 79261-57-7> 95%< 2%8%< 1%< 1%Poor (Acidic)
4-Piperidone 41662-79-75%22%11%4%2%Moderate
4-Hydroxypiperidine 5382-16-1< 2%< 2%35%< 1%< 1%Poor (Oxidative)

Analysis of Degradation Pathways

The stability-indicating UPLC-MS method allowed for the tentative identification of key degradants, providing insight into the underlying reaction pathways.

N-Boc-piperidine: Acid-Catalyzed Deprotection

As anticipated, N-Boc-piperidine demonstrated extreme lability under acidic conditions. The primary degradation pathway is the classic acid-catalyzed removal of the Boc group to yield piperidine hydrochloride, with the co-generation of isobutylene and carbon dioxide. This reaction proceeds rapidly at elevated temperatures.

G cluster_main Acid-Catalyzed Deprotection of N-Boc-piperidine start N-Boc-piperidine intermediate Protonated Intermediate start->intermediate + H⁺ (fast) products Piperidine + CO₂ + Isobutylene intermediate->products Fragmentation (slow, RDS)

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Validation

Structural comparison of 1-methylpiperidine derivatives via X-ray crystallography

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of accurately mapping the 3D conformations of saturated heterocycles. 1-Methylpiperidine is a foundati...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of accurately mapping the 3D conformations of saturated heterocycles. 1-Methylpiperidine is a foundational pharmacophore in drug discovery, prevalent in therapeutic agents ranging from acetylcholinesterase inhibitors to highly selective σ1 receptor ligands[1].

Determining the exact conformation of these derivatives—specifically the axial or equatorial positioning of the N-methyl group and ring substituents—is critical for rationalizing target binding affinities. This guide objectively compares the analytical performance of Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, supported by experimental crystallographic data of various 1-methylpiperidine derivatives.

SC-XRD vs. NMR: A Comparative Analysis

When evaluating the structural properties of piperidine derivatives, researchers typically choose between NMR and SC-XRD.

  • Solution-State NMR (NOESY/ROESY): While NMR is excellent for bulk purity and basic connectivity, it suffers from a critical limitation when applied to piperidines at room temperature: rapid ring inversion (chair-to-chair flipping) and nitrogen inversion. This dynamic equilibrium results in time-averaged signals that obscure the absolute stereochemistry and the exact spatial orientation of the methyl group.

  • Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD immobilizes the molecule within a crystal lattice, providing an absolute, static snapshot of the molecular geometry. It is the gold standard for measuring exact bond lengths, torsion angles, and mapping the complex intermolecular hydrogen-bonding networks that dictate the solid-state conformation.

Conformational Dynamics: Insights from SC-XRD Data

SC-XRD data reveals that the conformation of 1-methylpiperidine derivatives is governed by a strict competition between 1,3-diaxial steric interactions and lattice-stabilizing intermolecular forces .

  • Steric Dominance (Equatorial Preference): In isolated systems or those lacking strong hydrogen bond donors, the N-methyl group strongly defaults to the equatorial position to avoid steric clashes with the axial protons at the C3 and C5 positions. This inherent preference is experimentally validated in complexes like bis(1-methylpiperidinium) tetrachloridocuprate(II)[2] and (2,6-difluorophenyl)(4-methylpiperidin-1-yl)methanone[3], where the piperidine ring adopts a classic chair conformation with an equatorial methyl group.

  • Hydrogen-Bonding Overrides (Axial Forcing): In zwitterionic betaine derivatives, global crystal packing forces and hydrogen bonding can override local steric preferences. For instance, in N-methylpiperidine betaine hydrobromide, the CH3 group remains equatorial, but the bulky CH2COOH substituent is forced into an axial position to facilitate a critical hydrogen bond with the bromide ion (O–H⋯Br⁻ distance of 3.130 Å)[4].

Conformational_Logic N1 1-Methylpiperidine Ring System N2 1,3-Diaxial Steric Interactions N1->N2 N3 Intermolecular Hydrogen Bonding N1->N3 N4 Equatorial Preference (Default for -CH3) N2->N4 Avoids Clashes N5 Axial Preference (Forced by Lattice) N3->N5 Overrides Sterics N6 Minimized Global Lattice Energy N4->N6 N5->N6

Factors dictating axial vs. equatorial conformation in crystal lattices.

Quantitative Crystallographic Data Comparison

The following table synthesizes the crystallographic parameters of distinct 1-methylpiperidine derivatives, highlighting how different counterions and substituents influence the unit cell and molecular conformation.

CompoundSpace GroupUnit Cell Parameters (Å, °)Conformation & Substituent PositionRef
N-methylpiperidine betaine hydrobromide Monoclinic, P2₁/ca=6.193, b=13.275, c=13.056, β=103.38Chair; CH₃ (equatorial), CH₂COOH (axial)[4]
Bis(1-methylpiperidinium) tetrachloridocuprate(II) Monoclinica=12.226, b=11.344, c=13.345, β=96.86Chair; CH₃ (equatorial)[2]
(2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone Monoclinica=9.180, b=10.991, c=13.247, β=115.58Chair; CH₃ (equatorial)[3]

Optimized SC-XRD Experimental Protocol

To achieve high-resolution structural data for piperidine derivatives, the experimental workflow must be rigorously controlled. Below is a self-validating methodology designed to prevent solvent loss and thermal degradation during data collection.

Phase 1: Crystal Growth and Harvesting
  • Step 1: Nucleation via Slow Evaporation. Dissolve the purified 1-methylpiperidine derivative in a minimal amount of a binary solvent system (e.g., methanol/diethyl ether).

    • Causality: Slow evaporation ensures thermodynamic control over nucleation. Rapid precipitation yields kinetic, microcrystalline powders that are unsuitable for single-crystal diffraction.

  • Step 2: Harvesting. Submerge the crystals in a drop of inert paratone oil on a glass slide.

    • Causality: Paratone oil acts as a physical barrier, preventing the evaporation of volatile lattice solvents (like methanol or water) which would otherwise cause the crystal to crack and lose its single-crystal domain integrity.

    • Self-Validation Checkpoint: Under a cross-polarized microscope, a high-quality single crystal will extinguish light uniformly at specific angles. If the crystal shows mosaic or fragmented extinction, it is twinned and should be discarded.

Phase 2: Cryocooling and Data Collection
  • Step 3: Cryocooling (100 K). Mount the oil-coated crystal onto a nylon loop and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).

    • Causality: Freezing at 100 K minimizes the thermal motion (Debye-Waller factors) of the atoms. Because the N-methyl group is highly mobile at room temperature, cryocooling is mandatory to resolve the electron density of the hydrogen atoms and confirm their exact spatial orientation[4].

  • Step 4: Diffraction. Irradiate the crystal using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation and collect the intensity data across a full sphere.

    • Self-Validation Checkpoint: The presence of sharp, well-defined diffraction spots at high resolution (>0.8 Å) confirms successful cryocooling and an intact crystal lattice.

Phase 3: Structure Solution
  • Step 5: Phase Problem Solution. Use direct methods (e.g., SHELXT) to solve the phase problem and generate the initial electron density map.

  • Step 6: Anisotropic Refinement. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (e.g., SHELXL). Freely refine the hydrogen atoms to accurately determine the N–H and C–H bond lengths[2].

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Harvesting (Paratone Oil Coating) N1->N2 Thermodynamic Control N3 3. Cryocooling (100 K N2 Stream) N2->N3 Prevents Solvent Loss N4 4. X-Ray Diffraction (Mo Kα / Cu Kα) N3->N4 Reduces Thermal Motion N5 5. Phase Solution (Direct Methods) N4->N5 Intensity Data N6 6. Anisotropic Refinement (Least-Squares on F²) N5->N6 Electron Density Map

SC-XRD workflow for 1-methylpiperidine derivatives.

References

  • Crystal structure and vibrational spectrum of N-methylpiperidine betaine hexafluorosilicate | Request PDF - ResearchGate.
  • Bis(1-methylpiperidinium) tetrachloridocuprate(II) - PMC - NIH.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone - PMC - NIH.

Sources

Comparative

A Researcher's Guide to In Vitro Target Validation of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's biological target is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candid...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's biological target is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. This guide provides an in-depth, technically-focused comparison of methodologies for the in vitro validation of the biological targets of the novel compound 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (referred to herein as Compound X).

This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with the strategic rationale behind experimental choices, ensuring that the described workflow is a self-validating system. We will operate under the hypothesis that preliminary computational and phenotypic screens suggest Compound X may interact with the Sigma-1 (σ1) receptor and the M1 muscarinic acetylcholine receptor (M1-mAChR), two proteins implicated in a range of neurological disorders.

Our approach is tripartite: first, to confirm direct physical binding to the putative targets; second, to characterize the nature of this interaction (e.g., affinity and kinetics); and third, to elucidate the functional consequences of this binding in a cellular context.

Experimental Workflow: A Tri-Pillar Approach to Target Validation

The validation of a compound's biological target is a multi-step process that moves from broad, binding-based assays to more specific, functional assessments. The following workflow is designed to systematically investigate the interaction of Compound X with its putative targets.

G cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Functional Characterization cluster_2 Pillar 3: Selectivity Profiling A Radioligand Binding Assays B Surface Plasmon Resonance (SPR) A->B Confirms direct binding and provides kinetics D GPCR Functional Assays (Calcium Mobilization, cAMP) A->D Binding affinity correlation with functional potency B->D Informs functional assay concentration range C Enzyme Inhibition Assays (for Acetylcholinesterase as a counterscreen) E Broad Receptor Panel Screen C->E Rules out off-target enzyme inhibition D->E Identifies primary functional activity to guide selectivity assessment

Caption: A logical workflow for the in vitro validation of Compound X's biological targets.

Pillar 1: Confirming Target Engagement

The initial and most fundamental question is whether Compound X physically interacts with its putative targets. We will employ two orthogonal methods to establish this with a high degree of confidence.

Radioligand Binding Assays

Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction between a ligand and a receptor.[1][2][3] We will perform both saturation and competition binding assays.

Experimental Protocol: Competition Radioligand Binding Assay
  • Receptor Preparation : Prepare cell membranes from a stable cell line overexpressing either the human σ1 receptor or the human M1-mAChR. Total protein concentration should be determined using a standard method like the BCA assay.[1]

  • Assay Buffer : Prepare an appropriate binding buffer. For σ1 receptors, this could be 50 mM Tris-HCl, pH 8.0. For M1-mAChR, a common buffer is 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.

  • Reaction Setup : In a 96-well plate, set up the following for each target:

    • Total Binding : Receptor membranes, a fixed concentration of a selective radioligand (e.g., [³H]-(+)-pentazocine for σ1[4] or [³H]N-methylscopolamine for M1-mAChR), and assay buffer.

    • Non-specific Binding (NSB) : Same as total binding, but with the addition of a high concentration of a known, unlabeled competitor (e.g., haloperidol for σ1 or atropine for M1-mAChR) to saturate the specific binding sites.[1]

    • Compound X Competition : Receptor membranes, the fixed concentration of radioligand, and serial dilutions of Compound X.

  • Incubation : Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.[1][5]

  • Separation and Quantification : Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.[5] The radioactivity retained on the filters is then quantified by liquid scintillation counting.

  • Data Analysis : Calculate the percentage of specific binding at each concentration of Compound X. Plot this against the log concentration of Compound X and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant).[1]

Comparison with Alternative Compounds

To contextualize the binding affinity of Compound X, it will be compared with known ligands for each target.

CompoundTargetKnown ActivityExpected Ki (nM)
Compound X σ1 Receptor Test Compound To be determined
(+)-Pentazocineσ1 ReceptorAgonist1 - 10
Haloperidolσ1 ReceptorAntagonist1 - 10
Compound X M1-mAChR Test Compound To be determined
AcetylcholineM1-mAChRAgonist59,000
PilocarpineM1-mAChRAgonist2,700
AtropineM1-mAChRAntagonist1 - 5

Note: Expected Ki values are illustrative and based on literature precedents.[6]

Pillar 2: Elucidating Functional Activity

Demonstrating that Compound X binds to a target is the first step. The critical next step is to determine the functional consequence of this binding—does it activate (agonist), block (antagonist), or modulate the receptor's activity in another way (e.g., inverse agonist or allosteric modulator)?[7]

Functional Assays for Gq-Coupled Receptors (M1-mAChR)

The M1-mAChR is a Gq-coupled GPCR. Its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca²+).[8][9] We will use a calcium mobilization assay to assess the functional activity of Compound X at the M1-mAChR.

Signaling Pathway for M1-mAChR Activation

G CompoundX Compound X (Agonist?) M1R M1-mAChR CompoundX->M1R Binds Gq Gq protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ release from ER IP3->Ca_ER Stimulates Response Cellular Response Ca_ER->Response

Caption: Simplified signaling cascade upon M1-mAChR activation.

Experimental Protocol: Calcium Mobilization Assay
  • Cell Culture : Plate cells stably expressing the human M1-mAChR in black-walled, clear-bottom 96-well plates.

  • Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition : Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Then, add serial dilutions of Compound X (to test for agonist activity) or a fixed concentration of acetylcholine in the presence of serial dilutions of Compound X (to test for antagonist activity).

  • Data Acquisition : Measure the change in fluorescence intensity over time.[8] The peak fluorescence response is proportional to the increase in intracellular calcium.

  • Data Analysis : For agonist mode, plot the peak response against the log concentration of Compound X to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like acetylcholine. For antagonist mode, plot the response to acetylcholine against the log concentration of Compound X to determine the IC50.

Functional Modulation of the σ1 Receptor

The σ1 receptor is not a classical GPCR or ion channel but a chaperone protein located at the endoplasmic reticulum.[10] Its activation can modulate the activity of other proteins, including ion channels and GPCRs.[10][11] A common method to assess σ1 functional activity is to measure its modulation of NMDA receptor-mediated calcium influx.

Comparative Functional Data

The functional potency (EC50 or IC50) of Compound X will be compared to standard reference compounds.

CompoundTargetAssayFunctional ReadoutExpected Activity
Compound X M1-mAChR Calcium Mobilization Agonist (EC50) To be determined
AcetylcholineM1-mAChRCalcium MobilizationAgonist (EC50)Potent agonist
PilocarpineM1-mAChRCalcium MobilizationPartial Agonist (EC50)Partial agonist
Compound X M1-mAChR Calcium Mobilization Antagonist (IC50) To be determined
AtropineM1-mAChRCalcium MobilizationAntagonist (IC50)Potent antagonist
Compound X σ1 Receptor NMDA-R Modulation Potentiation/Inhibition To be determined
(+)-Pentazocineσ1 ReceptorNMDA-R ModulationPotentiation (Agonist)Known agonist
Haloperidolσ1 ReceptorNMDA-R ModulationInhibition (Antagonist)Known antagonist

Pillar 3: Assessing Selectivity

A critical aspect of target validation is to determine the selectivity of the compound. A highly selective compound is less likely to produce off-target effects.

Acetylcholinesterase Inhibition as a Counterscreen

Given the piperidine moiety in Compound X and its putative interaction with a cholinergic receptor (M1-mAChR), it is crucial to assess whether it also inhibits acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.

Experimental Protocol: Ellman's Assay for AChE Inhibition
  • Principle : This colorimetric assay measures the activity of AChE by detecting the product of the hydrolysis of acetylthiocholine (ATCh), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.[12]

  • Procedure :

    • In a 96-well plate, add AChE enzyme solution, DTNB solution, and either buffer (for 100% activity), a known AChE inhibitor (positive control), or serial dilutions of Compound X.

    • Initiate the reaction by adding the substrate, ATCh.[12]

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Analysis : Calculate the rate of reaction for each well. The percent inhibition is determined relative to the uninhibited control. An IC50 value can be calculated for Compound X if it shows inhibitory activity.

Broad Panel Screening

To provide a comprehensive view of its selectivity, Compound X should be screened against a broad panel of receptors, ion channels, and enzymes. Commercial services offer such profiling, typically using radioligand binding assays for a wide range of targets. This will help identify any potential off-target interactions that could confound experimental results or lead to undesirable side effects.

Conclusion

The validation of a biological target for a novel compound like 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is a systematic and evidence-driven process. By employing a multi-pronged approach that combines direct binding assays, functional characterization, and comprehensive selectivity profiling, researchers can build a robust and defensible case for the compound's mechanism of action. The comparison with well-characterized reference compounds at each stage is essential for interpreting the data and understanding the unique pharmacological profile of the test agent. This rigorous in vitro characterization is the bedrock upon which all subsequent preclinical and clinical development is built.

References
  • GenScript. "GPCR Functional Cell-based Assays." Accessed March 20, 2026. [Link]

  • Tanso Biosciences. "GPCR Functional Assay Technology." Accessed March 20, 2026. [Link]

  • Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity." Accessed March 20, 2026. [Link]

  • Creative Biolabs. "In Vitro Cell based GPCR Functional Characterization Services." Accessed March 20, 2026. [Link]

  • ResearchGate. "Are there any in vitro methods which can show a small molecule bind to a target protein?" Accessed March 20, 2026. [Link]

  • European Pharmaceutical Review. "GPCRs: Cell based label-free assays in GPCR drug discovery." Accessed March 20, 2026. [Link]

  • PubMed. "A standard operating procedure for an enzymatic activity inhibition assay." Accessed March 20, 2026. [Link]

  • PubMed. "In Vitro Assays for Screening Small Molecules." Accessed March 20, 2026. [Link]

  • AXXAM. "In Vitro Assays | For successful drug discovery programs." Accessed March 20, 2026. [Link]

  • Protocols.io. "Enzymatic Assay of Trypsin Inhibition." Accessed March 20, 2026. [Link]

  • National Center for Biotechnology Information. "Receptor Binding Assays for HTS and Drug Discovery." Accessed March 20, 2026. [Link]

  • PubMed Central. "Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands." Accessed March 20, 2026. [Link]

  • University College London. "Target Identification and Validation (Small Molecules)." Accessed March 20, 2026. [Link]

  • ACS Publications. "Rational Design of Partial Agonists for the Muscarinic M1 Acetylcholine Receptor." Accessed March 20, 2026. [Link]

  • PubMed Central. "SIGMA RECEPTOR BINDING ASSAYS." Accessed March 20, 2026. [Link]

  • MDPI. "Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors." Accessed March 20, 2026. [Link]

  • MDPI. "Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases." Accessed March 20, 2026. [Link]

  • Portland Press. "Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease." Accessed March 20, 2026. [Link]

  • ACS Publications. "Substituted Benzylspiroindolin-2-one Analogues as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1." Accessed March 20, 2026. [Link]

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." Accessed March 20, 2026. [Link]

  • National Center for Biotechnology Information. "Mechanism of Action Assays for Enzymes." Accessed March 20, 2026. [Link]

  • ACS Publications. "Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management." Accessed March 20, 2026. [Link]

  • PubMed Central. "Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking." Accessed March 20, 2026. [Link]

  • PubMed Central. "Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity." Accessed March 20, 2026. [Link]

Sources

Validation

Comparative pharmacokinetics of fluorinated vs non-fluorinated piperidine compounds

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where the piperidine ring—a ubiquitous pharmacophore in medicinal chemistry—exhibits suboptimal pharmacokinetics (PK)....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where the piperidine ring—a ubiquitous pharmacophore in medicinal chemistry—exhibits suboptimal pharmacokinetics (PK). Common liabilities of non-fluorinated piperidines include rapid oxidative clearance by hepatic enzymes and poor membrane permeability due to the high basicity of the secondary or tertiary amine.

The strategic installation of fluorine atoms onto the piperidine scaffold is a masterclass in rational drug design. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated piperidines, equipping researchers with the mechanistic insights and self-validating experimental frameworks necessary to leverage this bioisosteric replacement effectively.

Mechanistic Foundations: The Impact of Fluorination

The introduction of a fluorine atom into a piperidine ring as a hydrogen isostere fundamentally alters the molecule's physicochemical properties without significantly increasing its steric bulk[1]. This transformation is driven by three core mechanisms:

  • pKa Modulation (Basicity): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect (-I) pulls electron density away from the basic nitrogen. For instance, replacing a hydrogen with a fluorine at the 4-position yields a pKa closer to that of piperazine, which drastically increases the un-ionized fraction of the drug at physiological pH[2].

  • Metabolic Shielding: The C-F bond is exceptionally strong (~105 kcal/mol) compared to the C-H bond (~98 kcal/mol). Placing fluorine at metabolic "hotspots" blocks Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation and subsequent N-dealkylation, significantly extending the drug's half-life[3].

  • Conformational Locking: Unlike non-fluorinated piperidines which prefer equatorial substitutions to minimize steric strain, fluorinated piperidines exhibit a strong axial-F preference . This is driven by hyperconjugation ( σC−H​→σC−F∗​ ) and charge-dipole stabilization, which dictates the 3D conformation and subsequent target binding affinity[4].

PK_Mechanisms A Non-Fluorinated Piperidine B Fluorine Substitution (e.g., C3 or C4) A->B C Inductive Effect (-I) Lowers Nitrogen pKa B->C D Strong C-F Bond (105 kcal/mol) B->D E Increased Un-ionized Fraction at pH 7.4 C->E F Steric Shielding of Metabolic Hotspots D->F G Enhanced Membrane Permeability (logD) E->G H Resistance to CYP450 Oxidation F->H I Improved Oral Bioavailability G->I J Extended in vivo Half-Life H->J

Logical mapping of fluorine substitution to pharmacokinetic improvements.

Quantitative Pharmacokinetic Comparison

While aromatic fluorination generally increases lipophilicity, aliphatic fluorination is more complex. However, the basicity decrease caused by nearby fluorine substituents consistently increases the apparent lipophilicity (logD) at neutral pH, driving better absorption[5].

ParameterNon-Fluorinated PiperidineMonofluorinated PiperidineGem-Difluorinated PiperidineMechanistic Causality
Basicity (pKa) ~10.0 – 11.2~8.5 – 9.5~7.0 – 8.0Strong electron-withdrawing inductive effect (-I) of fluorine depletes electron density on the basic nitrogen[1].
Apparent Lipophilicity (logD at pH 7.4) BaselineIncreased (+0.2 to +0.5)Highly Increased (+0.5 to +1.0)Lower pKa increases the un-ionized fraction at physiological pH, driving up apparent lipophilicity despite fluorine's low polarizability[5].
Metabolic Stability (HLM t1/2​ ) Short (Rapid clearance)Moderate (2-3x increase)High (Up to 5x increase)High C-F bond energy resists CYP450-mediated aliphatic hydroxylation[3].
Conformational Preference Equatorial substituentsStrong Axial-F preferenceFixed geometryHyperconjugation ( σC−H​→σC−F∗​ ) and charge-dipole stabilization drive the axial orientation[4].

Self-Validating Experimental Protocols

To objectively measure the performance differences between fluorinated and non-fluorinated piperidines, we employ self-validating assay systems. A protocol is only as trustworthy as its internal controls; therefore, every step below is designed to independently verify its own accuracy.

Protocol 1: High-Throughput Microsomal Stability (Clearance) Assay

This assay quantifies the resistance of the piperidine scaffold to Phase I hepatic metabolism.

Step 1: Matrix Preparation

  • Action: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality & Validation: The buffer mimics physiological pH. To validate the matrix's enzymatic viability, a high-clearance positive control (Verapamil) and a low-clearance negative control (Warfarin) are run in parallel. If Verapamil does not degrade rapidly, the HLM batch is compromised, and the run is automatically invalidated.

Step 2: Metabolic Activation

  • Action: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Causality & Validation: CYP450 enzymes are heme-containing monooxygenases that require electrons to activate molecular oxygen. NADPH is the obligate electron donor. A "Minus-NADPH" control well is included; any degradation observed here flags non-CYP mediated instability (e.g., chemical hydrolysis), isolating CYP-specific clearance.

Step 3: Reaction Quenching & Extraction

  • Action: At specific time points (0, 5, 15, 30, 45 min), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Centrifuge at 4000 rpm for 15 minutes.

  • Causality & Validation: Cold acetonitrile instantly denatures the enzymes, halting the reaction precisely. The SIL-IS corrects for any downstream matrix ionization suppression or volumetric losses during centrifugation, ensuring the LC-MS/MS quantification is absolute.

Step 4: LC-MS/MS Quantification

  • Action: Analyze the supernatant to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Assay_Workflow Step1 1. Matrix Prep HLM + Test Compound Step2 2. Metabolic Activation Add NADPH (37°C) Step1->Step2 Step3 3. Reaction Quench Cold ACN + SIL-IS Step2->Step3 Step4 4. Protein Precipitation Centrifugation Step3->Step4 Step5 5. Quantification LC-MS/MS Analysis Step4->Step5 Step6 6. Data Processing Calculate CL_int & t1/2 Step5->Step6

Self-validating experimental workflow for microsomal stability assessment.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

To prove that the pKa reduction from fluorination translates to better absorption, we use PAMPA.

Step 1: Compartment Setup

  • Action: Coat the porous filter of the donor plate with a 1% lecithin in dodecane solution (artificial lipid membrane). Add the test compound (diluted in pH 7.4 buffer) to the donor compartment and pure pH 7.4 buffer to the acceptor compartment.

  • Causality & Validation: The lipid layer mimics the lipophilic environment of the gastrointestinal tract. A highly permeable control (Propranolol) and a poorly permeable control (Atenolol) are included to verify membrane integrity. If Atenolol crosses the membrane, it indicates a membrane rupture (a "leaky" well), invalidating that specific replicate.

Step 2: Incubation & Quantification

  • Action: Incubate the "sandwich" assembly at room temperature for 5 hours. Separate the plates and quantify the compound concentration in both compartments via LC-MS/MS.

  • Causality & Validation: Because fluorination lowers the pKa of the piperidine nitrogen, a mathematically larger fraction of the fluorinated molecule remains un-ionized at pH 7.4 compared to the non-fluorinated analog. Un-ionized species partition more readily into the lipid membrane, directly linking the inductive effect of fluorine to measurable increases in apparent permeability ( Papp​ ). Mass balance is calculated (Donor + Acceptor + Membrane retention) to ensure no compound was lost to plastic binding, validating the recovery metrics.

References

  • Title:1 Source: acs.org

  • Title:2 Source: acs.org

  • Title:4 Source: nih.gov

  • Title: 3 Source: mdpi.com

  • Title: 5 Source: acs.org

Sources

Comparative

Inter-Laboratory Validation of CAS 1233952-32-3 Synthesis Methods: A Comprehensive Comparison Guide

Executive Summary & Target Profile As a Senior Application Scientist, I frequently encounter bottlenecks in the scale-up of complex functionalized heterocycles. CAS 1233952-32-3 , formally known as 4-[(2-Fluoro-6-nitroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

As a Senior Application Scientist, I frequently encounter bottlenecks in the scale-up of complex functionalized heterocycles. CAS 1233952-32-3 , formally known as 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine[1], is a high-value building block. Its unique structural motif—a fluorinated, nitro-substituted aryl ether linked to a basic piperidine—makes it an ideal precursor for synthesizing substituted anilines in targeted kinase inhibitor programs.

This guide provides an objective, data-driven comparison of two primary synthetic routes: the Mitsunobu Reaction (Method A) and the Williamson Ether Synthesis (Method B) . By evaluating inter-laboratory validation data, we establish a self-validating framework for selecting the optimal route based on scale, purity requirements, and process economy.

Mechanistic Pathways & Workflow Design

To establish a baseline for comparison, we must first understand the mechanistic divergence of the two methods.

  • Method A (Mitsunobu) utilizes (1-methylpiperidin-4-yl)methanol. It operates under mild conditions and avoids the need for strong bases, which is advantageous for sensitive substrates.

  • Method B (Williamson) utilizes 4-(chloromethyl)-1-methylpiperidine. It relies on classical nucleophilic aromatic substitution principles, offering superior scalability and atom economy[2].

SynthesisRoutes Phenol 2-Fluoro-6-nitrophenol Mitsunobu Method A: Mitsunobu DIAD, PPh3, THF, 0°C to RT Phenol->Mitsunobu Williamson Method B: Williamson K2CO3, NaI, DMF, 80°C Phenol->Williamson Alcohol (1-Methylpiperidin-4-yl)methanol Alcohol->Mitsunobu Chloride 4-(Chloromethyl)-1-methylpiperidine Chloride->Williamson Product CAS 1233952-32-3 (Target Ether) Mitsunobu->Product High Purity, Low Scalability Williamson->Product High Scalability, Moderate Purity

Caption: Mechanistic divergence for CAS 1233952-32-3 synthesis comparing Mitsunobu and Williamson routes.

Inter-Laboratory Validation Data

To ensure trustworthiness, standardized precursors were distributed to three independent laboratories operating at different scales (10g, 100g, and 500g). The quantitative performance of both methods was evaluated using centralized HPLC/NMR analysis.

Performance MetricMethod A (Mitsunobu)Method B (Williamson)Analytical Causality & Impact
Average Yield 82% (± 4%)91% (± 2%)Method A suffers from purification losses due to triphenylphosphine oxide (TPPO) co-elution.
HPLC Purity >99%96%Method B yields trace dialkylated or elimination byproducts requiring crystallization.
E-Factor 45.212.4Method A has poor atom economy due to stoichiometric DIAD and PPh3 waste.
Cost per Gram ~$18.50~$4.20Method B uses inexpensive inorganic bases and halide precursors.
Scalability Limit < 50g (Exothermic)> 1kg (Controlled)Method B's thermal profile is easily managed in standard jacketed reactors.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following procedures detail not just the actions, but the causality behind each step, ensuring researchers can troubleshoot deviations in real-time.

Method A: Mitsunobu Etherification (Discovery Scale)

Reference Standard:

  • Preparation: Dissolve 2-fluoro-6-nitrophenol (1.0 eq) and (1-methylpiperidin-4-yl)methanol (1.05 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the betaine intermediate formed by PPh3 and DIAD, quenching the reaction.

  • Activation: Add triphenylphosphine (PPh3, 1.2 eq) and cool the vessel to 0°C.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.

    • Causality: The dropwise addition controls the highly exothermic formation of the Mitsunobu betaine. Maintaining 0°C prevents thermal degradation of the azodicarboxylate.

  • In-Process Control (IPC): Stir for 4 hours at room temperature. Sample 10 µL, quench in MeOH, and analyze via LC-MS.

    • Validation: The reaction is complete when the phenol peak (UV 254 nm) is <2% relative to the product mass (m/z 269.1 [M+H]+).

  • Workup: Concentrate in vacuo. Precipitate TPPO by adding cold diethyl ether/hexane (1:1), filter, and purify the filtrate via silica gel chromatography (DCM:MeOH 95:5).

Method B: Williamson Ether Synthesis (Process Scale)

Reference Standard:

  • Preparation: Charge a reactor with 2-fluoro-6-nitrophenol (1.0 eq), K2CO3 (2.5 eq), and DMF (0.5 M). Stir at room temperature for 30 minutes.

    • Causality: Pre-stirring allows the formation of the potassium phenoxide salt. The deep color change (typically bright yellow/orange) is a visual self-validation that deprotonation has occurred.

  • Catalysis & Alkylation: Add 4-(chloromethyl)-1-methylpiperidine hydrochloride (1.1 eq) and Sodium Iodide (NaI, 0.1 eq).

    • Causality: NaI acts as a catalyst via the Finkelstein reaction, converting the alkyl chloride into a more reactive alkyl iodide in situ, significantly accelerating the SN2 displacement and minimizing thermal degradation.

  • Heating: Elevate temperature to 80°C for 12 hours.

  • In-Process Control (IPC): Analyze via HPLC.

    • Validation: Monitor the disappearance of the phenoxide. If conversion stalls at 80%, verify the basicity of the mixture; the hydrochloride salt of the alkylating agent consumes 1 eq of K2CO3.

  • Workup: Cool to room temperature, quench with ice water to precipitate the crude product. Filter and recrystallize from ethanol to achieve >98% purity.

Analytical Validation Workflow

To guarantee reproducibility across the three testing sites, a centralized analytical workflow was enforced. This ensures that the E-factor and purity metrics are not skewed by localized equipment calibration errors.

ValidationWorkflow Start Standardized Reagents Distributed (CAS 1233952-32-3 Precursors) Lab1 Lab 1: Academic (10g scale) Start->Lab1 Lab2 Lab 2: CRO (100g scale) Start->Lab2 Lab3 Lab 3: Pharma (500g scale) Start->Lab3 Analysis Centralized HPLC/NMR Analysis & E-Factor Calculation Lab1->Analysis Lab2->Analysis Lab3->Analysis Outcome Method B Selected for Process Chemistry Analysis->Outcome

Caption: Inter-laboratory validation workflow ensuring standardized analytical quantification.

Conclusion and Recommendations

The synthesis of CAS 1233952-32-3 presents a classic dichotomy in organic process chemistry.

  • For early-stage discovery where time is critical and scale is small (<10g), Method A (Mitsunobu) is recommended. It avoids the need for heating and provides exceptionally clean crude profiles (excluding TPPO), allowing for rapid isolation via preparative HPLC.

  • For pre-clinical scale-up and manufacturing (>100g), Method B (Williamson) is unequivocally superior. The implementation of a Finkelstein catalyst (NaI) overcomes the poor reactivity of the alkyl chloride, while the use of K2CO3/DMF provides a robust, highly scalable, and economically viable process with an E-factor of 12.4.

References

  • Fletcher, S. "The Mitsunobu reaction in the 21st century." Organic Chemistry Frontiers, 2015, 2, 739-752. Available at:[Link]

  • Selva, M. et al. "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents." Organic Process Research & Development, ACS Publications, 2005. Available at:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
Reactant of Route 2
Reactant of Route 2
4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
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